1-Bromo-5-methylhexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOFMTDKQYEOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334439 | |
| Record name | 1-Bromo-5-methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-37-1 | |
| Record name | 1-Bromo-5-methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-5-methyl-hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-5-methylhexane
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key intermediate in various organic syntheses.
Chemical Identity and Structure
This compound is an organobromine compound and a derivative of hexane (B92381).[1][2] Its basic structure consists of a hexane chain with a methyl group at the fifth carbon and a bromine atom at the first carbon.[3]
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 35354-37-1[4][5] |
| Molecular Formula | C₇H₁₅Br[3][6] |
| Canonical SMILES | CC(C)CCCCBr[4] |
| InChI | InChI=1S/C7H15Br/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3[3][5] |
| InChIKey | XAOFMTDKQYEOES-UHFFFAOYSA-N[5] |
| Synonyms | Isoheptyl Bromide, 5-methylhexyl bromide[4][7] |
Physicochemical Properties
This compound is a colorless liquid with a pungent odor.[6] It is not miscible with water but is soluble in organic solvents such as alcohols, ethers, acetonitrile, and chloroform.[3][6]
Table of Physical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 179.10 g/mol [3] |
| Density | 1.103 g/cm³[6][7] |
| Boiling Point | 162-163 °C[6][7] |
| Melting Point | Data not well-documented. Values listed online are often erroneously identical to the boiling point.[6][7] As a liquid stored at 2-8 °C, its melting point is below this range.[3][7] |
| Flash Point | 57 °C[6] |
| Refractive Index | 1.4485[6][7] |
| Vapor Pressure | 2.18 mmHg at 25 °C[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table of Spectroscopic Data:
| Technique | Data |
|---|---|
| ¹H NMR | (400 MHz, CDCl₃) δ 3.41 (t, J = 6.9 Hz, 2H), 1.83 (m, 2H), 1.54 (m, 1H), 1.42 (m, 2H), 1.19 (m, 2H), 0.88 (d, J = 6.6 Hz, 6H) |
| ¹³C NMR | (100 MHz, CDCl₃) δ 38.0, 34.1, 33.1, 27.8, 26.0, 22.5 |
| Mass Spectrometry | (EI) m/z 179 (M+, 80), 163 (14), 155 (9), 137 (100) |
| Infrared (IR) | The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[5] Characteristic absorption bands are expected for C-H stretching of sp³ hybridized carbons (2850-3000 cm⁻¹) and a C-Br stretch in the fingerprint region (typically 500-600 cm⁻¹). |
Synthesis and Experimental Protocols
This compound is typically prepared through the bromination of a suitable precursor. A general method involves the reaction of 5-methylhexane with bromine under an inert atmosphere.[6]
Detailed Experimental Protocol: Synthesis from a Mesylate/Tosylate Precursor
A documented lab-scale synthesis involves the reaction of a sulfonate ester of 5-methyl-1-hexanol (B128172) with a bromide salt. The following protocol is adapted from a similar synthesis.
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
5-methyl-1-hexanol 1-(4-methylbenzenesulfonate) (or a similar sulfonate precursor)
-
Lithium bromide (LiBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of the starting sulfonate ester (e.g., 24.4 mmol) in a minimal amount of DMF (e.g., 6 mL) is prepared.
-
In a separate reaction flask equipped with a stirrer, a solution of LiBr (e.g., 72.0 mmol) in DMF (e.g., 40 mL) is prepared.
-
The sulfonate ester solution is added slowly to the stirred LiBr solution.
-
The reaction mixture is heated to and maintained at 45 °C for approximately 3 hours, with continuous stirring.
-
Reaction completion is monitored using an appropriate technique (e.g., TLC).
-
Upon completion, the reaction is quenched by the addition of water (e.g., 100 mL).
-
The product is extracted from the aqueous phase multiple times with diethyl ether (e.g., 5 x 250 mL).
-
The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding the crude product.
-
Purification of the crude product (e.g., via distillation or chromatography) yields the final this compound.
Applications in Research and Development
This compound is a versatile reagent and building block in organic synthesis.[3][6]
-
Intermediate in Synthesis: It is widely used as an intermediate for producing other organic compounds.[6] Its primary function is to introduce the isoheptyl group into a target molecule.
-
Pharmaceutical and Agrochemical Industries: This compound serves as a building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.
-
Material Science: It can be used in the synthesis of materials like synthetic rubber and surfactants.[6]
Caption: Logical overview of this compound properties and uses.
Safety and Handling
This compound is an irritant and flammable substance that requires careful handling.[6]
Table of Safety Information:
| Category | Information |
|---|---|
| GHS Hazard Class | 3 (Flammable Liquid)[7] |
| Risk Codes | R36/37/38: Irritating to eyes, respiratory system and skin.[6] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]S36: Wear suitable protective clothing.[6] |
| Storage | Store in a cool, dry place away from fire and high temperatures.[6] Recommended storage temperature is 2-8 °C.[7] |
| Protective Measures | Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] |
References
- 1. This compound (CAS 35354-37-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Bromo-5-methylhex-3-yne | C7H11Br | CID 18922074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. This compound CAS 35354-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
An In-depth Technical Guide to 1-Bromo-5-methylhexane (CAS: 35354-37-1) for Researchers and Drug Development Professionals
An essential building block in organic synthesis, 1-Bromo-5-methylhexane, also known as isoheptyl bromide, is a versatile reagent for the introduction of the 5-methylhexyl moiety. This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug development.
Core Properties and Data
This compound is a colorless to light yellow liquid. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35354-37-1 | [1] |
| Molecular Formula | C₇H₁₅Br | [1] |
| Molecular Weight | 179.10 g/mol | [1] |
| Density | 1.103 g/cm³ | [2] |
| Boiling Point | 162-163 °C | [2] |
| Melting Point | Not available | |
| Flash Point | 57 °C | [2] |
| Refractive Index | 1.4485 | [2] |
| Water Solubility | Not miscible | [2] |
| LogP (Octanol/Water) | 3.6 | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks / Shifts (δ in ppm) | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | 3.41 (t, 2H), 1.83 (m, 2H), 1.54 (m, 1H), 1.42 (m, 2H), 1.19 (m, 2H), 0.88 (d, 6H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | 38.0, 34.1, 33.1, 27.8, 26.0, 22.5 | [2] |
| Mass Spectrometry (EI) | m/z 179 (M+), 163, 155, 137 | [2] |
| Infrared (IR) Spectrum | A gas-phase IR spectrum is available for reference. | [4] |
Synthesis and Experimental Protocol
This compound is typically synthesized from the corresponding alcohol or a derivative thereof. A common laboratory-scale preparation involves the nucleophilic substitution of a sulfonate ester.
Experimental Protocol: Synthesis from a Sulfonate Precursor
This protocol describes the synthesis of this compound from a 5-methyl-1-hexanol (B128172) derivative, specifically a tosylate.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
5-methylhexyl-1-(4-methylbenzenesulfonate) (1.0 eq)
-
Lithium bromide (LiBr) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
To a stirred solution of lithium bromide (3.0 equivalents) in DMF, slowly add a solution of 5-methylhexyl-1-(4-methylbenzenesulfonate) (1.0 equivalent) in a minimal amount of DMF.
-
Heat the reaction mixture to 45 °C and stir continuously for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.
-
Extract the product with diethyl ether.
-
Combine the organic phases and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[2]
Reactivity and Applications in Drug Development
As a primary alkyl bromide, this compound is an excellent substrate for Sₙ2 reactions and is also readily converted to its corresponding Grignard reagent. These reactions are fundamental in medicinal chemistry for building more complex molecular architectures.
Nucleophilic Substitution Reactions
The carbon-bromine bond in this compound is polarized, making the terminal carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the isoheptyl group into various scaffolds.
A prominent application of alkyl halides in drug synthesis is the Williamson ether synthesis, which is used to form ether linkages. This is particularly relevant for the alkylation of phenols, a common structural motif in bioactive molecules.
General Reaction Scheme:
Caption: General Williamson Ether Synthesis.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of the phenolic substrate (1.0 equivalent) in acetone or DMF, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether.
-
Purify the product by column chromatography on silica (B1680970) gel.
Grignard Reactions
This compound can be readily converted to the corresponding Grignard reagent, 5-methylhexylmagnesium bromide. This organometallic reagent is a potent carbon-based nucleophile, enabling the formation of carbon-carbon bonds through reactions with various electrophiles, such as aldehydes, ketones, and esters.[7][8]
General Reaction Scheme:
Caption: Formation and Reaction of a Grignard Reagent.
The following is a general protocol for the formation of a Grignard reagent from a primary alkyl bromide and its subsequent reaction with an aldehyde.[8][9]
Materials:
-
Magnesium turnings
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once initiated, add the remaining alkyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
-
Application in Pharmaceutical Synthesis
While specific examples of marketed drugs synthesized using this compound are not prominently featured in readily accessible literature, its role as a building block for introducing lipophilic alkyl chains is of significant interest in drug design.[10] The isoheptyl group can enhance the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties, such as membrane permeability and metabolic stability.[11]
The introduction of such alkyl chains is a common strategy in lead optimization to modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate.[10] Therefore, this compound serves as a valuable tool for medicinal chemists in the exploration of structure-activity relationships.
Safety and Handling
This compound is a flammable liquid and an irritant.[3] Appropriate safety precautions should be taken when handling this compound.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS02, GHS07 | Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 5-methylhexyl group. Its utility in Sₙ2 and Grignard reactions makes it a relevant building block for researchers and professionals in the field of drug development for the synthesis and modification of bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
molecular weight and formula of 1-Bromo-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-5-methylhexane, a key intermediate in various organic synthesis applications.
Core Properties and Data
This compound is a colorless liquid with a pungent odor.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development settings.
| Property | Value | Unit |
| Chemical Formula | C₇H₁₅Br | |
| Molecular Weight | 179.1 g/mol | |
| Density | 1.103 | g/cm³ |
| Boiling Point | 162-163 | °C |
| Melting Point | 162-163 | °C |
| Flash Point | 57 | °C |
| Refractive Index | 1.4485 | |
| Vapor Pressure | 2.18 | mmHg at 25°C |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in alcohols and ethers | |
| CAS Number | 35354-37-1 |
Synthesis Pathway
The primary method for the synthesis of this compound involves the bromination of 5-methylhexane. This reaction is typically carried out under an inert atmosphere.[1]
Caption: Synthesis of this compound.
Experimental Protocols
-
Reaction Vessel: A glass reactor equipped with a stirrer, dropping funnel, and a condenser is typically used.
-
Inert Atmosphere: The reaction is best performed under an inert gas like nitrogen or argon to prevent side reactions.
-
Temperature Control: The reaction temperature should be carefully controlled, as bromination reactions can be exothermic.
-
Purification: The product, this compound, would likely be purified using distillation to remove unreacted starting materials and byproducts.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of the C-Br bond and other functional groups.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its primary application is as a reaction intermediate for the synthesis of more complex molecules, including:
-
Pharmaceutical compounds
-
Surfactants
-
Synthetic rubbers and other organic compounds[1]
The presence of the bromine atom provides a reactive site for various nucleophilic substitution and coupling reactions, making it a valuable tool for medicinal chemists and materials scientists.
References
An In-depth Technical Guide to 1-Bromo-5-methylhexane
This technical guide provides a comprehensive overview of 1-Bromo-5-methylhexane, including its nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
IUPAC Name and Common Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] This name is derived from its chemical structure, which consists of a six-carbon hexane (B92381) chain with a bromine atom on the first carbon and a methyl group on the fifth carbon.
The compound is also known by several common synonyms, which are listed in the table below.
| Synonym | Reference |
| Isoheptyl Bromide | [1] |
| 5-methylhexyl bromide | [1] |
| Hexane, 1-bromo-5-methyl- | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₇H₁₅Br | [1][3] |
| Molecular Weight | 179.10 g/mol | [1][4] |
| CAS Number | 35354-37-1 | [1][3] |
| Appearance | Colorless liquid/oil | [5][6] |
| Boiling Point | 162-163 °C | [1][3][6] |
| Density | 1.103 g/cm³ | [1][2][3] |
| Refractive Index | 1.4485 | [1][2][3] |
| Flash Point | 57 °C | [1][3][6] |
| Solubility | Insoluble in water; slightly soluble in acetonitrile (B52724) and chloroform. | [1][3][5][6][7] |
| Storage Temperature | 2-8 °C | [3][5] |
Experimental Protocols
This compound is a versatile reagent in organic synthesis, commonly used as an intermediate for the introduction of the isoheptyl group.[5] Below are detailed protocols for its synthesis and a common subsequent reaction.
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 5-methyl-1-hexanol (B128172) tosylate with lithium bromide.[3]
Materials:
-
5-methyl-1-hexanol, 1-(4-methylbenzenesulfonate) (Compound 24)
-
Lithium bromide (LiBr)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
A solution of 5-methyl-1-hexanol, 1-(4-methylbenzenesulfonate) (6.60 g, 24.4 mmol) in DMF (6 mL) is slowly added to a stirred solution of LiBr (6.26 g, 72.0 mmol) in DMF (40 mL).[3]
-
The reaction mixture is continuously stirred at 45 °C for 3 hours.[3]
-
Upon completion, the reaction is quenched by the addition of water (100 mL).[3]
-
The product is extracted several times with diethyl ether (5 x 250 mL).[3]
-
The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding the crude product.[3]
-
The crude product is then purified to obtain the target compound.[3]
Grignard Reaction using an Alkyl Bromide (General Protocol)
This compound can be used to form a Grignard reagent, which is a potent nucleophile for creating carbon-carbon bonds. The following is a general protocol for the formation of a Grignard reagent and its subsequent reaction with an electrophile.
Materials:
-
Alkyl bromide (e.g., this compound)
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Aqueous acid solution (for workup)
Procedure:
-
Apparatus Setup: A dry three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried to remove any moisture.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently warmed until violet vapors of iodine are observed, then allowed to cool.
-
Grignard Reagent Formation: A solution of the alkyl bromide (1.0 equivalent) in anhydrous ether is added dropwise to the activated magnesium turnings. The reaction is typically initiated by gentle warming and is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The mixture is stirred until most of the magnesium has reacted.
-
Reaction with Electrophile: The Grignard reagent solution is cooled in an ice bath. A solution of the electrophile (1.0 equivalent) in anhydrous ether is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an appropriate time.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by techniques such as column chromatography or distillation.
Visualizations
The following diagram illustrates the synthetic pathway for this compound from its corresponding tosylate precursor.
Caption: Synthesis of this compound via nucleophilic substitution.
References
- 1. chembk.com [chembk.com]
- 2. This compound [stenutz.eu]
- 3. This compound CAS#: 35354-37-1 [m.chemicalbook.com]
- 4. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. This compound CAS 35354-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 1-Bromo-5-methylhexane, a valuable building block in organic synthesis. The data presented herein has been compiled from various sources to ensure accuracy and reliability, and is supplemented with detailed experimental protocols for its determination.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction engineering to the design of purification processes.
| Property | Value | Units |
| Boiling Point | 162-163[1][2] | °C |
| Density | 1.103[1][2][3] | g/cm³ |
| Refractive Index | 1.4485[1][2] | n/a |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is paramount in chemical research and development. The following sections detail the standard experimental methodologies for measuring the boiling point, density, and refractive index of liquid compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with distillation being a common and reliable technique.[4][5]
Protocol: Simple Distillation
-
Apparatus Setup: A distillation flask is charged with the liquid sample (approximately 5 mL) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a receiving flask. A thermometer is placed in the neck of the distillation flask such that the top of the thermometer bulb is level with the side arm of the condenser.
-
Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes. This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.[5]
-
Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Determination of Density
The density of a substance is its mass per unit volume. For liquids, a pycnometer or a digital density meter provides accurate and reproducible results. The American Society for Testing and Materials (ASTM) has established standard test methods, such as ASTM D4052, for this purpose.[6]
Protocol: Pycnometer Method
-
Calibration: The pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume of the pycnometer.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound). Care is taken to avoid the presence of air bubbles.
-
Weighing: The filled pycnometer is weighed at a controlled temperature.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Determination of Refractive Index
The refractive index of a material is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a common instrument for this measurement, and standard procedures are outlined in ASTM D1218 and ASTM D1747.[7][8]
Protocol: Using an Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale.
-
Temperature Control: The temperature of the prism must be carefully controlled and recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).
Experimental Workflow Visualization
The logical flow for the determination of these key physical properties can be visualized as follows:
Caption: A logical workflow for the determination of key physicochemical properties.
References
- 1. store.astm.org [store.astm.org]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. vernier.com [vernier.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. petrolube.com [petrolube.com]
- 8. petrolube.com [petrolube.com]
Solubility of 1-Bromo-5-methylhexane in Acetonitrile and Chloroform: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the solubility characteristics of 1-bromo-5-methylhexane in two common organic solvents: acetonitrile (B52724) and chloroform (B151607). This information is critical for professionals in chemical research and drug development who utilize haloalkanes as intermediates or reagents in various synthetic pathways.
Introduction to this compound and Solvent Properties
This compound (C₇H₁₅Br) is a colorless, liquid organobromine compound.[1][2] Understanding its solubility is fundamental for its application in organic synthesis, particularly in reactions where solvent choice influences reaction kinetics, yield, and purity.[1][2]
-
Acetonitrile (CH₃CN) is a polar aprotic solvent with a significant dipole moment, making it a versatile medium for a wide range of chemical reactions.
-
Chloroform (CHCl₃) is a polar protic solvent, though less polar than acetonitrile. It is widely used for dissolving a variety of organic compounds.
The principle of "like dissolves like" is central to understanding the solubility of this compound.[3][4] Haloalkanes, such as this compound, possess both a polar carbon-halogen bond and a nonpolar alkyl chain.[3] Their solubility in organic solvents is governed by the balance of intermolecular forces, including London dispersion forces and dipole-dipole interactions, between the solute and solvent molecules.[3][5] Generally, haloalkanes dissolve in organic solvents because the energy required to break the intermolecular forces within the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[5][6]
Solubility Data
| Compound | Solvent | Qualitative Solubility |
| This compound | Acetonitrile | Slightly Soluble[2][7][8] |
| This compound | Chloroform | Slightly Soluble[2][7][8] |
Table 1: Qualitative Solubility of this compound
Theoretical Framework for Solubility
The dissolution of a solute in a solvent can be understood as a three-step process. The overall enthalpy change of the solution (ΔHsolution) determines the energetics of dissolution.
For this compound in acetonitrile and chloroform, the nonpolar alkyl chain interacts favorably with the organic solvents through London dispersion forces. The polar C-Br bond can also participate in dipole-dipole interactions with the polar solvent molecules. The term "slightly soluble" suggests that the overall energy change upon mixing is not highly favorable, indicating that the solute-solute and solvent-solvent interactions are relatively strong compared to the solute-solvent interactions.
Experimental Protocol for Solubility Determination
A common and precise method for determining the solubility of a liquid like this compound in an organic solvent is the dynamic method followed by gas chromatographic analysis.[9] This method involves creating a saturated solution at a specific temperature and then quantifying the concentration of the solute.
Methodology:
-
Saturation: A surplus of this compound is added to a known volume of the solvent (acetonitrile or chloroform) in a temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The agitation is stopped, and the mixture is allowed to stand for the undissolved solute to separate, typically by settling.
-
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe.
-
Quantification: The concentration of this compound in the sample is determined using gas chromatography (GC). This involves injecting a known volume of the sample into the GC and comparing the peak area of the solute to a calibration curve prepared with standard solutions of known concentrations.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Solubility is temperature-dependent. For most solids and liquids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined experimentally.
-
Purity of Components: The presence of impurities in either the solute or the solvent can affect the measured solubility.
-
Pressure: For liquid-liquid systems, pressure generally has a negligible effect on solubility under typical laboratory conditions.
Conclusion
While precise quantitative data is not widely published, this compound is qualitatively described as slightly soluble in both acetonitrile and chloroform. This is consistent with the general principle that haloalkanes tend to dissolve in organic solvents due to the compatibility of their intermolecular forces. For applications requiring precise solubility values, experimental determination using methods such as the dynamic method with gas chromatographic analysis is recommended. Understanding the solubility characteristics of this compound is essential for its effective use in research and development, particularly in the synthesis of novel chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound CAS#: 35354-37-1 [m.chemicalbook.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
1-Bromo-5-methylhexane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) details for 1-Bromo-5-methylhexane (CAS No: 35354-37-1). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.
Chemical Identity and Physical Properties
This compound is a colorless liquid with a pungent odor.[1] It is a flammable organic compound widely used as a reaction intermediate in organic synthesis, particularly in the production of pharmaceuticals, surfactants, and synthetic rubber.[1] It is immiscible with water but soluble in organic solvents like alcohols and ethers.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15Br | [1][2] |
| Molecular Weight | 179.1 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Pungent | [1] |
| Boiling Point | 162-163°C | [1][4] |
| Melting Point | 162-163°C | [1][4] |
| Flash Point | 57°C (134.6°F) | [1][5] |
| Density | 1.103 g/cm³ | [1][4] |
| Vapor Pressure | 2.18 mmHg at 25°C | [1] |
| Water Solubility | Not miscible | [1][4] |
| Refractive Index | 1.4485 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][2][3][6]
Hazard Statements:
Table 2: GHS Hazard Classification
| Hazard Class | Category | Source |
| Flammable liquids | 3 | [2][3][4] |
| Skin corrosion/irritation | 2 | [2][3][4] |
| Serious eye damage/eye irritation | 2A | [2][4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | [2][3][4] |
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]
Experimental Protocols
Detailed experimental protocols for the determination of toxicological and physical properties of this compound are not publicly available in the reviewed safety data sheets. These studies are typically conducted by the manufacturer and are proprietary. The provided safety information is a summary of the results of such experiments.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] Gloves must be inspected prior to use.[7]
-
Respiratory Protection: Use in a well-ventilated area.[8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Handling Procedures
-
Avoid ingestion and inhalation.[3]
-
Keep away from open flames, hot surfaces, and sources of ignition.[3][5]
-
Take precautionary measures against static discharges.[3][5]
-
Handle in accordance with good industrial hygiene and safety practices.[5][7] Wash hands before breaks and at the end of the workday.[7]
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[3][7]
-
Keep away from heat, sparks, and flame.[3]
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Procedure | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [3] |
| Ingestion | Do NOT induce vomiting. Get medical attention. | [5] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Water mist, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][7] Water mist may be used to cool closed containers.[3][5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]
-
Specific Hazards: Flammable.[3] Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[3][5] Containers may explode when heated.[3][5]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[5][7]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[3][7] Use personal protective equipment.[3][7] Remove all sources of ignition.[3][5]
-
Environmental Precautions: Should not be released into the environment.[3] Do not let the product enter drains.[7]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[3][5] Keep in suitable, closed containers for disposal.[3][5][7] Use spark-proof tools and explosion-proof equipment.[3][5]
Disposal Considerations
Waste from residues or unused products is classified as hazardous.[3] Dispose of in accordance with local, state, and federal regulations.[3] Contaminated packaging should be disposed of at a hazardous or special waste collection point.[3] Empty containers retain product residue and can be dangerous.[3]
Toxicological Information
-
Acute Toxicity: No data available for oral, dermal, or inhalation LD50.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.[3]
-
Carcinogenicity: No known carcinogenic chemicals in this product.[3]
-
Reproductive Toxicity: No data available.[3]
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][3][4] The target organ is the respiratory system.[3]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.[3]
-
Aspiration Hazard: No data available.[3]
Ecological Information
-
Ecotoxicity: Contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[3]
-
Persistence and Degradability: Immiscible with water.[3]
-
Bioaccumulative Potential: May have some potential to bioaccumulate.[3]
-
Mobility in Soil: Spillage is unlikely to penetrate the soil.[3] The product is insoluble and sinks in water.[3] It is not likely to be mobile in the environment due to its low water solubility.[3]
Transport Information
-
UN Number: UN1993[3]
-
Proper Shipping Name: Flammable liquid, n.o.s.[3]
-
Technical Name: (this compound)[3]
-
Hazard Class: 3[3]
-
Packing Group: III[3]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. China this compoundï¼CAS# 35354-37-1) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. 4adi.com [4adi.com]
- 8. aksci.com [aksci.com]
comprehensive spectroscopic data for 1-Bromo-5-methylhexane (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-5-methylhexane, a key alkyl halide intermediate in various organic syntheses. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and spectroscopic behavior.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.41 | Triplet (t) | 2H | 6.9 | -CH₂-Br (H1) |
| 1.83 | Multiplet (m) | 2H | -CH₂- (H2) | |
| 1.54 | Multiplet (m) | 1H | -CH- (H5) | |
| 1.42 | Multiplet (m) | 2H | -CH₂- (H3) | |
| 1.19 | Multiplet (m) | 2H | -CH₂- (H4) | |
| 0.88 | Doublet (d) | 6H | 6.6 | -CH(CH₃)₂ (H6, H7) |
¹³C NMR (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 38.0 | C5 |
| 34.1 | C2 |
| 33.1 | C1 |
| 27.8 | C4 |
| 26.0 | C3 |
| 22.5 | C6, C7 |
Infrared (IR) Spectroscopy
The following characteristic absorption bands are observed in the gas-phase IR spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2950-2850 | Strong | C-H Stretch (alkane) |
| 1465 | Medium | C-H Bend (CH₂) |
| 1385 | Medium | C-H Bend (CH₃) |
| 650-550 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 179/181 | 80 | [M]⁺ (Molecular Ion) |
| 163/165 | 14 | [M - CH₃]⁺ |
| 155/157 | 9 | [M - C₂H₅]⁺ |
| 137/139 | 100 | [M - C₃H₆]⁺ |
| 99 | [M - Br]⁺ | |
| 57 | [C₄H₉]⁺ | |
| 43 | [C₃H₇]⁺ |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks for bromine-containing fragments.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The sample is filtered to remove any particulate matter. The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used, and a greater number of scans are accumulated due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum of liquid this compound can be obtained using the neat thin-film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, typically via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate key logical relationships and processes relevant to the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-5-methylhexane
This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-5-methylhexane. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral data, experimental protocols for acquiring such data, and a structural correlation to the NMR signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the overall molecular structure.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (2H) | ~ 3.40 | Triplet | 2H | ~ 6.8 |
| H-b (2H) | ~ 1.85 | Quintet | 2H | ~ 7.0 |
| H-c (2H) | ~ 1.40 | Quintet | 2H | ~ 7.2 |
| H-d (2H) | ~ 1.20 | Quartet | 2H | ~ 7.0 |
| H-e (1H) | ~ 1.50 | Nonet | 1H | ~ 6.6 |
| H-f (6H) | ~ 0.88 | Doublet | 6H | ~ 6.6 |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound will display seven unique signals, one for each carbon atom in a different chemical environment. The chemical shifts are influenced by the attached atoms and their position relative to the bromine.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~ 33 |
| C-2 | ~ 32 |
| C-3 | ~ 35 |
| C-4 | ~ 28 |
| C-5 | ~ 38 |
| C-6 | ~ 22 |
| C-7 | ~ 22 |
Experimental Protocols
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Common choices include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1] For this compound, CDCl₃ is a suitable solvent.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3] Ensure the sample height is between 40-50 mm.[2]
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[1]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans: 8 - 16 scans are generally sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer) is standard.
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with labels for each unique proton and carbon environment, corresponding to the predicted NMR data.
Caption: Molecular structure of this compound with NMR assignments.
References
mass spectrometry fragmentation patterns for 1-Bromo-5-methylhexane
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-5-methylhexane
Introduction
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For professionals in research, science, and drug development, understanding the fragmentation patterns of molecules is crucial for structural elucidation and identification. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for this compound (C₇H₁₅Br).
Alkyl halides, such as this compound, exhibit characteristic fragmentation behaviors in mass spectrometry. The presence of bromine is readily identified by the isotopic pattern of the molecular ion, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (a ~1:1 ratio).[1][2] This results in two molecular ion peaks of similar intensity, M+ and (M+2)+, separated by two mass units.[2][3] The primary fragmentation pathways for alkyl halides typically involve the cleavage of the carbon-halogen bond and cleavage of the carbon-carbon skeleton.[4][5]
Experimental Protocols
The data presented in this guide is typically obtained using Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).
Methodology: Electron Ionization Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC). The GC separates the analyte from any impurities. The separated compound then enters the ion source of the mass spectrometer.
-
Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, most commonly one of the non-bonding electrons from the bromine atom, to form a positively charged radical ion known as the molecular ion (M⁺•).[4][6]
-
Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals or molecules.[6] This fragmentation is a reproducible process that is characteristic of the molecule's structure.
-
Mass Analysis: The resulting positive ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Fragmentation Pathways of this compound
The mass spectrum of this compound is characterized by several key fragmentation processes. The molecule has a molecular weight of approximately 179.10 g/mol .[7][8][9]
3.1 Molecular Ion Formation
The initial step is the formation of the molecular ion. Due to the isotopic distribution of bromine, two distinct molecular ion peaks are observed at m/z 178 (containing ⁷⁹Br) and m/z 180 (containing ⁸¹Br).
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. chembk.com [chembk.com]
characteristic IR absorption frequencies of 1-Bromo-5-methylhexane
An In-depth Technical Guide to the Characteristic Infrared (IR) Absorption Frequencies of 1-Bromo-5-methylhexane
For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. This guide provides a detailed overview of the characteristic IR absorption frequencies for this compound, a halogenated alkane. The information presented herein is essential for structure elucidation, reaction monitoring, and quality control where this compound is utilized.
Molecular Structure and Functional Groups
This compound (C₇H₁₅Br) is a primary alkyl bromide.[1][2] Its structure consists of a hexane (B92381) chain with a bromine atom at position 1 and a methyl group at position 5. The key functional groups and bond types that give rise to characteristic IR absorptions are:
-
Alkane Framework: C-H (methyl, methylene, and methine) and C-C single bonds.
-
Alkyl Halide: A terminal Carbon-Bromine (C-Br) bond.
The vibrational modes of these groups absorb infrared radiation at specific frequencies, which are summarized in the table below.
Data Presentation: Characteristic IR Absorptions
The following table summarizes the principal IR absorption frequencies anticipated for this compound. These frequencies are based on established correlations for alkanes and alkyl halides.[3][4][5]
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Alkane (C-H) | sp³ C-H Stretch | 2850 - 3000 | Strong |
| Alkane (-CH₂-) | Scissoring (Bending) | ~1465 | Medium |
| Alkane (-CH₃) | Asymmetrical Bending | ~1450 | Medium |
| Alkane (-CH₃) | Symmetrical Bending (Rock) | ~1375 | Medium |
| Terminal Alkyl Bromide (-CH₂Br) | C-H Wag | 1150 - 1300 | Medium |
| Alkyl Bromide (C-Br) | C-Br Stretch | 515 - 690 | Strong |
Logical Relationship Diagram
The following diagram illustrates the connection between the structural components of this compound and their corresponding characteristic IR absorption regions.
Caption: Relationship between structure and IR absorption in this compound.
Experimental Protocol: Acquiring the IR Spectrum
This section details the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a neat liquid sample such as this compound.
Objective: To obtain a high-quality transmission IR spectrum of liquid this compound.
Materials:
-
FT-IR Spectrometer
-
Demountable liquid cell or two salt plates (e.g., Potassium Bromide - KBr, Sodium Chloride - NaCl)
-
Sample of this compound
-
Pasteur pipette or dropper
-
Cleaning solvent (e.g., dichloromethane (B109758) or isopropanol)
-
Lens tissues
Procedure:
-
Spectrometer Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Ensure the sample holder is empty and the salt plates are not in the beam path.
-
Close the sample compartment lid.
-
Using the instrument's software, initiate the command to collect a background scan.
-
-
Sample Preparation (Neat Liquid Film):
-
Place one clean, dry salt plate on a clean, dry surface.
-
Using a Pasteur pipette, place a single small drop of this compound onto the center of the plate.[6]
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. The film should appear translucent without air bubbles.[6]
-
Avoid applying excessive pressure, which can damage the salt plates.
-
-
Sample Spectrum Acquisition:
-
Carefully place the assembled salt plates into the sample holder within the spectrometer's sample compartment.
-
Close the compartment lid.
-
Using the software, initiate the command to collect the sample spectrum. The software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.
-
-
Cleaning and Shutdown:
-
Once the spectrum is obtained, remove the salt plates from the spectrometer.
-
Separate the plates and clean them thoroughly by wiping with a lens tissue soaked in an appropriate volatile solvent (e.g., dichloromethane).[6] Perform this in a fume hood.
-
Allow the plates to air dry completely before storing them in a desiccator to protect them from moisture.
-
Leave the sample compartment of the spectrometer clean and closed.
-
References
commercial suppliers and purchasing options for 1-Bromo-5-methylhexane
For Immediate Release
This technical guide provides an in-depth overview of 1-Bromo-5-methylhexane (CAS No. 35354-37-1), a versatile alkyl bromide reagent for chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. It details commercial sourcing options, key chemical properties, and a representative experimental protocol for its application in Grignard reactions.
Commercial Availability and Procurement
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product is typically around 95% or higher. Below is a summary of purchasing options from selected suppliers. Pricing is subject to change and may not include shipping and handling fees.
| Supplier | Available Quantities | Purity | Price (USD) |
| Sigma-Aldrich | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | 95% | $11.50 (100 mg) - $552.00 (25 g) |
| Cenmed (via Aladdin Scientific) | 5 g | Not Specified | $303.44[1] |
| Key Organics | Not Specified | Not Specified | £79.00 - £591.00 (pricing tiers)[2] |
| Home Sunshine Pharma | Bulk quantities | ≥99.0% | Contact for quote[3] |
| CP Lab Safety | 10 g | min 95% | Contact for quote[4] |
| Guidechem | 1 kg (min order), 10 Metric Ton/Month | Not Specified | Contact for quote[5] |
It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial use only.[4]
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[6] It is insoluble in water but soluble in organic solvents such as alcohols and ethers.[6]
| Property | Value |
| CAS Number | 35354-37-1[2][3][4] |
| Molecular Formula | C7H15Br[4] |
| Molecular Weight | 179.11 g/mol [4] |
| Density | 1.103 g/cm³[3] |
| Boiling Point | 162-163 °C[3] |
| Flash Point | 48.4 °C[3] |
| Refractive Index | 1.4485[3] |
| Storage Temperature | 2-8 °C, sealed in dry conditions[3] |
Safety Information
This compound is classified as a flammable liquid and an irritant.[3][6] It can cause irritation to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and suitable protective clothing, should be worn when handling this chemical.[6]
Experimental Protocol: Grignard Reaction
The following is a representative protocol for the preparation of a Grignard reagent from this compound and its subsequent reaction with an electrophile, such as benzaldehyde (B42025). This procedure is adapted from standard laboratory practices for Grignard reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium turnings. The disappearance of the iodine color and the appearance of cloudiness indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, (5-methylhexyl)magnesium bromide.
-
-
Reaction with Benzaldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.
-
Visualized Workflows
The following diagrams illustrate the procurement and experimental workflows.
Caption: Procurement Workflow for this compound.
Caption: Experimental Workflow for Grignard Reaction.
References
An In-depth Technical Guide to the Properties of Isoheptyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoheptyl bromide, systematically named 1-bromo-5-methylhexane (CAS No: 35354-37-1), is a primary alkyl halide. As an isomer of bromoheptane, its branched structure imparts specific physical and chemical properties that are of interest in various fields of organic synthesis.[1] It serves as a valuable intermediate, allowing for the introduction of the isoheptyl group into molecules, a common motif in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document provides a comprehensive overview of the known experimental properties of isoheptyl bromide, detailed experimental protocols for its synthesis and characterization, and a theoretical discussion of its chemical reactivity.
Quantitative Data Summary
The experimental physical and spectroscopic properties of isoheptyl bromide (this compound) are summarized in the tables below for clear comparison and reference.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Br | [2][3] |
| Molecular Weight | 179.10 g/mol | [2][4] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 162-163 °C | [2][5] |
| Density | 1.103 g/cm³ | [2][4] |
| Refractive Index (n_D) | 1.4485 - 1.449 | [2][4] |
| Flash Point | 57 °C | [2][6] |
| Water Solubility | Not miscible | [2][5] |
| Solubility | Soluble in alcohols, ethers, acetonitrile (B52724) (slightly), chloroform (B151607) (slightly) | [1][2] |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
Spectra referenced from a 400 MHz spectrometer in CDCl₃[7]
| ¹H NMR Data | ¹³C NMR Data | |||
| Assignment | Chemical Shift (ppm) | Multiplicity & Coupling (J) | Assignment | Chemical Shift (ppm) |
| H-1 (-CH₂Br) | 3.41 | t, J = 6.9 Hz | C-1 (-CH₂Br) | 34.1 |
| H-2 (-CH₂-) | 1.83 | m | C-2 (-CH₂-) | 33.1 |
| H-3 (-CH₂-) | 1.42 | m | C-3 (-CH₂-) | 26.0 |
| H-4 (-CH₂-) | 1.19 | m | C-4 (-CH₂-) | 38.0 |
| H-5 (-CH-) | 1.54 | m | C-5 (-CH-) | 27.8 |
| H-6, H-7 (-CH₃) | 0.88 | d, J = 6.6 Hz | C-6, C-7 (-CH₃) | 22.5 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Spectroscopy Type | Key Peaks / Wavenumbers | Source(s) |
| Mass Spectrometry (EI) | m/z 179/181 (M+), 137, 163 | [7] |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1465 cm⁻¹, ~1370 cm⁻¹), and C-Br stretching (typically ~500-680 cm⁻¹) | [3] |
Theoretical Properties and Reactivity
As a primary alkyl halide, the carbon atom bonded to the bromine in isoheptyl bromide is not sterically hindered.[8] This structural feature dictates its reactivity, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[9]
-
Sₙ2 Reactivity: The Sₙ2 mechanism is favored due to the accessibility of the electrophilic carbon for backside attack by a nucleophile. The reaction proceeds in a single, concerted step where the nucleophile attacks as the bromide leaving group departs.[8][10] Steric hindrance is the primary factor governing Sₙ2 reaction rates, and for primary halides like isoheptyl bromide, this barrier is low.[9]
-
Sₙ1 Reactivity: The Sₙ1 pathway is highly disfavored. This mechanism involves the formation of a carbocation intermediate.[8] The primary carbocation that would result from the departure of the bromide ion is highly unstable and energetically unfavorable, making this pathway kinetically inaccessible under normal conditions.[9]
The following diagram illustrates the logical relationship of the preferred Sₙ2 reaction pathway.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of isoheptyl bromide are provided below. These protocols are representative and may be adapted based on available laboratory equipment and reagents.
Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of isoheptyl bromide from its corresponding mesylate precursor.[7]
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
5-methyl-1-hexanol (or its mesylate derivative, 5-methylhexyl methanesulfonate)
-
Lithium bromide (LiBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Preparation (if starting from alcohol): If starting with 5-methyl-1-hexanol, it must first be converted to a suitable leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a non-protic solvent.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve lithium bromide (approx. 3.0 equivalents) in anhydrous DMF.
-
Addition of Substrate: To the stirred LiBr solution, slowly add a solution of 5-methylhexyl methanesulfonate (B1217627) (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Heating: Heat the reaction mixture to approximately 45-50 °C. Maintain this temperature and continue stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a significant volume of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final, pure product.
The following diagram outlines the experimental workflow for this synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 35354-37-1 [m.chemicalbook.com]
- 7. This compound | 35354-37-1 [chemicalbook.com]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Bromo-5-methylhexane from 5-methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-5-methylhexane from 5-methyl-1-hexanol (B128172). Two common and effective methods, bromination using phosphorus tribromide (PBr₃) and the Appel reaction, are discussed. This guide includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow to assist researchers in the efficient and safe production of this valuable alkyl halide intermediate.
Introduction
This compound is a key building block in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries for the introduction of an isoheptyl moiety. Its synthesis from the readily available precursor, 5-methyl-1-hexanol, is a fundamental transformation. This document outlines two reliable methods for this conversion, providing the necessary details for successful laboratory execution.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 5-methyl-1-hexanol | C₇H₁₆O | 116.20 | 168-169 | |
| This compound | C₇H₁₅Br | 179.10 | 162-163[1] |
Note: Yields for the synthesis of this compound from 5-methyl-1-hexanol are typically in the range of 60-90%, depending on the chosen method and reaction conditions. A reported synthesis from the corresponding tosylate yielded 55%.[2]
Spectroscopic Data Summary:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 5-methyl-1-hexanol | 3.64 (t, 2H), 1.55 (m, 3H), 1.32 (m, 4H), 0.86 (d, 6H) | 62.9, 38.8, 32.7, 27.9, 23.4, 22.6 |
| This compound | 3.40 (t, 2H), 1.85 (m, 2H), 1.51 (m, 1H), 1.34 (m, 2H), 1.18 (m, 2H), 0.87 (d, 6H) | 33.8, 33.3, 33.0, 27.8, 27.5, 22.3 |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. Both reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Method 1: Bromination with Phosphorus Tribromide (PBr₃)
This method is a classic and efficient way to convert primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism.
Materials:
-
5-methyl-1-hexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1-hexanol (1.0 eq).
-
Dissolve the alcohol in anhydrous diethyl ether (or dichloromethane).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice.
-
Transfer the mixture to a separatory funnel and add saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure.
Method 2: The Appel Reaction
The Appel reaction provides a mild and high-yielding alternative for the conversion of alcohols to alkyl bromides using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).[3][4][5] This reaction also proceeds via an Sₙ2 mechanism.[4][5]
Materials:
-
5-methyl-1-hexanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add triphenylphosphine (1.1-1.5 eq) and anhydrous dichloromethane (or acetonitrile).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add carbon tetrabromide (1.1-1.5 eq) to the stirred solution.
-
To this mixture, add a solution of 5-methyl-1-hexanol (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, the triphenylphosphine oxide byproduct can often be precipitated by adding hexane and removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture) to afford pure this compound.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 5-methyl-1-hexanol can be reliably achieved using either phosphorus tribromide or the Appel reaction. The choice of method may depend on factors such as reagent availability, desired purity, and scale of the reaction. The provided protocols offer detailed guidance for researchers to perform this synthesis safely and efficiently.
References
Synthesis of 1-Bromo-5-methylhexane: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-bromo-5-methylhexane, a valuable alkyl bromide intermediate in organic synthesis. The protocol details a robust and scalable method for the conversion of 5-methyl-1-hexanol (B128172) to the desired product via a nucleophilic substitution (SN2) reaction. This application note includes a step-by-step experimental procedure, data presentation in a tabular format, and a visual representation of the experimental workflow.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. The introduction of the bromo-functionalized isoheptyl group is a common strategy in medicinal chemistry to enhance lipophilicity and modulate biological activity. The synthesis described herein utilizes the well-established reaction of a primary alcohol with hydrogen bromide, generated in situ from sodium bromide and sulfuric acid. This method is favored for its operational simplicity and cost-effectiveness. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the primary alcohol is protonated to form a good leaving group (water), which is subsequently displaced by the bromide ion.
Data Presentation
The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 5-Methyl-1-hexanol | C₇H₁₆O | 116.20 | 165-167 | 0.819 |
| Sodium Bromide | NaBr | 102.89 | 1396 | 3.21 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 337 | 1.84 |
| This compound | C₇H₁₅Br | 179.10 | 162-163 | 1.103 [1] |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of primary alkyl bromides from their corresponding alcohols.[2][3][4][5][6][7]
Materials and Reagents
-
5-methyl-1-hexanol (98% purity)
-
Sodium bromide (NaBr, ≥99% purity)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Deionized water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (500 mL)
-
Distillation apparatus
-
Beakers, Erlenmeyer flasks, and graduated cylinders
Reaction Scheme
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 58.1 g (0.5 mol) of 5-methyl-1-hexanol.
-
Addition of Reagents: To the stirred alcohol, add 61.7 g (0.6 mol) of sodium bromide and 75 mL of water.
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add 60 mL of concentrated sulfuric acid dropwise with continuous stirring. The addition should be controlled to keep the temperature of the reaction mixture below 40°C.
-
Reflux: After the addition of sulfuric acid is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours.
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel. Two layers will form.
-
Separate the lower aqueous layer and discard it.
-
Wash the upper organic layer (the crude product) with 100 mL of water.
-
Carefully wash the organic layer with 50 mL of cold, concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct. Separate the layers and discard the lower acid layer.
-
Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
-
Finally, wash the organic layer with 100 mL of saturated sodium chloride (brine) solution.
-
-
Drying: Transfer the crude this compound to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.
-
Purification: Decant the dried product into a distillation flask. Purify the this compound by distillation, collecting the fraction that boils in the range of 162-163°C. An expected yield of approximately 80% can be anticipated.[4][6]
Characterization Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 3.40 (t, 2H, -CH₂Br), 1.85 (m, 2H, -CH₂CH₂Br), 1.55 (m, 1H, -CH(CH₃)₂), 1.30-1.45 (m, 4H, -CH₂CH₂CH-), 0.88 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ 38.3, 35.2, 33.8, 30.1, 27.8, 22.5 |
| IR (neat) | ν (cm⁻¹) 2956, 2928, 2870 (C-H stretch), 1466 (C-H bend), 1253 (C-Br stretch) |
| Mass Spec (EI) | m/z (%): 179/181 ([M]⁺, Br isotopes), 123, 81, 69, 57, 43 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram
Caption: SN2 reaction pathway for the synthesis.
References
Application Notes and Protocols for the Use of 1-Bromo-5-methylhexane in Grignard Reagent Formation and Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of 5-methylhexylmagnesium bromide, a Grignard reagent derived from 1-bromo-5-methylhexane. It further outlines its application in nucleophilic addition reactions with various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to synthesize a range of valuable secondary alcohols, tertiary alcohols, and carboxylic acids. These compounds can serve as key intermediates in organic synthesis and drug development.
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] The reagent is formed by the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] The resulting organomagnesium halide, with its highly nucleophilic carbon atom, readily reacts with a wide array of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2][3]
This compound is a versatile starting material for the formation of the corresponding Grignard reagent, 5-methylhexylmagnesium bromide. This reagent introduces a branched hexyl moiety, a structural motif present in various biologically active molecules and pharmaceutical compounds. This document provides detailed methodologies for the synthesis of this Grignard reagent and its subsequent reactions, complete with data tables for expected yields and reaction parameters, as well as visualizations of the underlying chemical processes.
Formation of 5-methylhexylmagnesium Bromide
The formation of a Grignard reagent is a moisture-sensitive reaction that requires anhydrous conditions for success. The magnesium metal is typically activated to remove the passivating oxide layer on its surface.[4]
Reaction Scheme
References
Application Notes and Protocols for 1-Bromo-5-methylhexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-bromo-5-methylhexane as a primary alkylating agent in organic synthesis. This versatile reagent is a valuable building block for the introduction of the 5-methylhexyl (isoheptyl) moiety into a wide range of organic molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Overview of this compound
This compound is a colorless to pale yellow liquid with the chemical formula C₇H₁₅Br. As a primary alkyl bromide, it is an excellent substrate for Sₙ2 reactions, where it readily reacts with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. Its branched isoheptyl structure can impart increased lipophilicity and unique steric properties to target molecules, which can be advantageous in modulating their biological activity and physical properties.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₅Br |
| Molecular Weight | 179.10 g/mol |
| Boiling Point | 168-170 °C |
| Density | 1.11 g/mL at 25 °C |
| Refractive Index | 1.448 |
Key Applications in Organic Synthesis
This compound is a versatile alkylating agent for a variety of synthetic transformations, including:
-
C-C Bond Formation:
-
Alkylation of carbanions (e.g., malonates, acetoacetates, and other active methylene (B1212753) compounds).
-
Grignard reagent formation and subsequent reaction with electrophiles.
-
Alkylation of terminal alkynes.
-
-
C-N Bond Formation:
-
Alkylation of amines, amides, and imides.
-
-
C-O Bond Formation:
-
Williamson ether synthesis with alkoxides and phenoxides.
-
-
C-S Bond Formation:
-
Alkylation of thiols and thiophenols.
-
These reactions are fundamental in the synthesis of a diverse array of organic compounds, including potential drug candidates and other high-value molecules.
Experimental Protocols
The following are detailed protocols for key applications of this compound. These are representative procedures and may require optimization for specific substrates and scales.
Alkylation of Diethyl Malonate
This reaction is a classic example of C-C bond formation and is a cornerstone of the malonic ester synthesis, providing access to a wide range of substituted carboxylic acids.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Sodium | 22.99 | 25 | 0.575 g |
| Absolute Ethanol (B145695) | 46.07 | - | 25 mL |
| Diethyl malonate | 160.17 | 25 | 3.8 mL |
| This compound | 179.10 | 25 | 4.0 mL |
| Diethyl ether | - | - | As needed |
| 1 M HCl | - | - | As needed |
| Saturated NaCl (aq) | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
A flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with absolute ethanol (25 mL).
-
Sodium metal (0.575 g, 25 mmol) is added portion-wise to the ethanol. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation.
-
After all the sodium has reacted to form sodium ethoxide, the solution is cooled to room temperature.
-
Diethyl malonate (3.8 mL, 25 mmol) is added dropwise to the stirred solution.
-
After stirring for 15 minutes, this compound (4.0 mL, 25 mmol) is added.
-
The reaction mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (50 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with 1 M HCl (25 mL) and then with saturated NaCl solution (25 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, diethyl 2-(5-methylhexyl)malonate.
-
The product can be purified by vacuum distillation.
Expected Yield: 75-85%
Williamson Ether Synthesis with Phenol (B47542)
This protocol describes the synthesis of 5-methylhexyloxyphenylethane, a representative ether, via the Williamson ether synthesis.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Phenol | 94.11 | 10 | 0.94 g |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 12 | 0.48 g |
| This compound | 179.10 | 10 | 1.6 mL |
| Anhydrous DMF | - | - | 20 mL |
| Diethyl ether | - | - | As needed |
| Water | - | - | As needed |
| Saturated NaCl (aq) | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (0.94 g, 10 mmol) and anhydrous DMF (20 mL).
-
Cool the solution in an ice bath and add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.6 mL, 10 mmol) dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water (20 mL) while cooling in an ice bath.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with water (2 x 20 mL) and saturated NaCl solution (20 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: 80-90%
Logical Workflow for Synthesis Planning
The selection of the appropriate synthetic route utilizing this compound depends on the desired target molecule. The following diagram illustrates a general decision-making workflow for incorporating the 5-methylhexyl group.
Safety Information
This compound is a flammable liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.
Application Notes and Protocols for the Williamson Ether Synthesis of 1-(Alkoxy)-5-methylhexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various ethers using 1-bromo-5-methylhexane via the Williamson ether synthesis. This classic yet robust method offers a reliable pathway to construct asymmetrical ethers, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined herein describe the reaction of this compound with a selection of alkoxides, including sodium methoxide (B1231860), sodium ethoxide, and sodium phenoxide, to yield the corresponding 1-methoxy-5-methylhexane, 1-ethoxy-5-methylhexane, and 1-phenoxy-5-methylhexane. These procedures are designed to be readily adaptable for various research and development applications.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a straightforward and versatile method for the preparation of both symmetrical and asymmetrical ethers.[1][2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl substrate.[1][2][5] The choice of a primary alkyl halide, such as this compound, is crucial for maximizing the yield of the desired ether and minimizing competing elimination reactions (E2) that can occur with secondary or tertiary halides.[1][5]
The general scheme for the Williamson ether synthesis is as follows:
R-O-Na+ + R'-X → R-O-R' + NaX
Where R-O-Na+ is the sodium alkoxide, and R'-X is the alkyl halide.
This document presents detailed protocols for the synthesis of three different ethers using this compound as the alkylating agent. The procedures include reagent quantities, reaction conditions, work-up, and purification steps. Additionally, representative quantitative data are summarized in tables for easy comparison, and a generalized experimental workflow is visualized using a DOT graph.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of three exemplary ethers from this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Ether Product | Alcohol Precursor | Base | Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) |
| 1-Methoxy-5-methylhexane | Methanol (B129727) | Sodium Hydride (NaH) | This compound | Tetrahydrofuran (B95107) (THF) | 65 | 6 |
| 1-Ethoxy-5-methylhexane | Ethanol (B145695) | Sodium Hydride (NaH) | This compound | Tetrahydrofuran (THF) | 65 | 6 |
| 1-Phenoxy-5-methylhexane | Phenol (B47542) | Sodium Hydride (NaH) | This compound | Dimethylformamide (DMF) | 80 | 8 |
Table 2: Product Yield and Characterization
| Ether Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Boiling Point (°C) | 1H NMR (δ, ppm) |
| 1-Methoxy-5-methylhexane | C8H18O | 130.23 | 1.30 | 1.08 | 83 | 145-147 | 3.38 (s, 3H), 3.32 (t, 2H), 1.55 (m, 3H), 1.18 (m, 2H), 0.86 (d, 6H) |
| 1-Ethoxy-5-methylhexane | C9H20O | 144.26 | 1.44 | 1.19 | 83 | 162-164 | 3.48 (q, 2H), 3.39 (t, 2H), 1.56 (m, 3H), 1.19 (m, 2H), 1.18 (t, 3H), 0.86 (d, 6H) |
| 1-Phenoxy-5-methylhexane | C13H20O | 192.30 | 1.92 | 1.61 | 84 | 120-122 (0.5 mmHg) | 7.28 (m, 2H), 6.93 (m, 3H), 3.96 (t, 2H), 1.80 (m, 2H), 1.58 (m, 1H), 1.25 (m, 2H), 0.89 (d, 6H) |
Experimental Protocols
The following are detailed methodologies for the synthesis of the ethers listed above.
Protocol 1: Synthesis of 1-Methoxy-5-methylhexane
-
Alkoxide Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1.2 equivalents of sodium hydride (NaH) (60% dispersion in mineral oil, 0.48 g, 12 mmol) to 20 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of anhydrous methanol (0.39 mL, 11 mmol) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Alkyl Halide: To the freshly prepared sodium methoxide solution, add 1.0 equivalent of this compound (1.79 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted NaH. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake the funnel and separate the layers. Extract the aqueous layer with an additional 25 mL of diethyl ether.
-
Purification: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 1-methoxy-5-methylhexane.
Protocol 2: Synthesis of 1-Ethoxy-5-methylhexane
This protocol is analogous to Protocol 1, with the substitution of ethanol for methanol.
-
Alkoxide Formation: Prepare sodium ethoxide by reacting 1.2 equivalents of sodium hydride (0.48 g, 12 mmol) with 1.1 equivalents of anhydrous ethanol (0.64 mL, 11 mmol) in 20 mL of anhydrous THF.
-
Addition of Alkyl Halide: Add 1.0 equivalent of this compound (1.79 g, 10 mmol).
-
Reaction: Reflux the mixture for 6 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Protocol 3: Synthesis of 1-Phenoxy-5-methylhexane
-
Alkoxide Formation: In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 1.1 equivalents of phenol (1.04 g, 11 mmol) in 25 mL of anhydrous dimethylformamide (DMF). To this solution, carefully add 1.2 equivalents of sodium hydride (0.48 g, 12 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Addition of Alkyl Halide: Add 1.0 equivalent of this compound (1.79 g, 10 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 1 M sodium hydroxide (B78521) solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Reaction Mechanism
The Williamson ether synthesis proceeds through a well-established SN2 mechanism. The key steps are the deprotonation of the alcohol to form a potent nucleophile (the alkoxide), followed by the backside attack of the alkoxide on the carbon atom bearing the leaving group.
Caption: The two-step mechanism of the Williamson ether synthesis.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Williamson ether synthesis as described in the protocols.
Caption: Generalized experimental workflow for the Williamson ether synthesis.
References
Application Notes and Protocol for N-alkylation of Primary and Secondary Amines with 1-Bromo-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 1-bromo-5-methylhexane. This reaction is a fundamental transformation in organic synthesis, crucial for introducing the 5-methylhexyl group into various molecular scaffolds, thereby modifying their physicochemical properties for applications in pharmaceutical and materials science.
Introduction
N-alkylation of amines is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of diverse libraries of compounds for biological screening. The introduction of an alkyl chain like 5-methylhexane can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of this compound, displacing the bromide ion.
A primary challenge in the N-alkylation of primary and secondary amines is controlling the degree of alkylation. The product of the initial alkylation is itself a nucleophile and can react further with the alkylating agent, leading to mixtures of mono- and di-alkylated products, and in the case of primary amines, tertiary amines. Careful control of reaction conditions, particularly stoichiometry, is essential to achieve the desired product selectively.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various primary and secondary amines with long-chain alkyl bromides, analogous to this compound. These examples serve as a guideline for what can be expected when using this compound.
| Amine Substrate (Type) | Alkyl Bromide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine (Primary, Aryl) | n-Butylbromide | Triethylamine (B128534) | DMF | 20-25 | 9 | 76 (mono-alkylated) | [1][2] |
| Aniline (Primary, Aryl) | 1-Bromododecane | aq. NaOH | Toluene (with PTC*) | 80-100 | 8-12 | Moderate to Good | [3] |
| Piperidine (Secondary, Cyclic) | 1-Bromododecane | K₂CO₃ | DMF | RT - 60 | 12-24 | Good | [3] |
| Benzylamine (Primary, Aryl) | Benzyl Bromide | Al₂O₃-OK | Acetonitrile | 30 | 2 | 85 (di-alkylated) | [4] |
| n-Hexylamine (Primary, Aliphatic) | n-Hexyl Bromide | NaHCO₃ | Water (with SDS**) | 80 | 12 | Good (mono-alkylated) | Not directly cited |
| Diethylamine (Secondary, Aliphatic) | Bromoethane | K₂CO₃ | Acetone | RT | 48-72 | Good (for tertiary amine) | Not directly cited |
*PTC: Phase Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide) **SDS: Sodium Dodecyl Sulfate (B86663)
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound. The reaction conditions can be optimized for specific substrates.
Materials:
-
Primary or secondary amine
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (e.g., acetonitrile, acetone)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine.
-
For selective mono-alkylation of a primary amine: Use a 2 to 3-fold excess of the amine relative to this compound.
-
For di-alkylation of a primary amine or alkylation of a secondary amine: Use a slight excess (1.1 to 1.5 equivalents) of this compound.
-
Add an anhydrous solvent (e.g., DMF, acetonitrile). The typical concentration is 0.1-0.5 M.
-
Add a suitable base. Anhydrous potassium carbonate (2-3 equivalents) is a common choice as it is inexpensive and effective at scavenging the HBr generated during the reaction.[3] For liquid amines, triethylamine (1.5-2 equivalents) can also be used.
-
-
Addition of Alkylating Agent:
-
Slowly add this compound to the stirring amine solution at room temperature. For highly exothermic reactions, consider cooling the flask in an ice bath during the addition.
-
-
Reaction:
-
Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent or ethyl acetate.
-
If a liquid base like triethylamine was used, proceed directly to the next step.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether.
-
Wash the organic layer with water and then with a saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of hexane (B92381) and ethyl acetate is often a good starting point.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the N-alkylation of amines with this compound.
Caption: Workflow for the N-alkylation of primary and secondary amines.
References
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for C-alkylation of Ketone Enolates using 1-Bromo-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures in pharmaceutical and materials science. This application note provides a detailed protocol for the regioselective C-alkylation of a model ketone, cyclohexanone (B45756), using 1-bromo-5-methylhexane as the electrophile. The use of a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), ensures the rapid and quantitative formation of the kinetic lithium enolate, which subsequently undergoes an S(_N)2 reaction with the primary alkyl bromide.[1][2] This method is particularly effective for adding non-polar alkyl chains to a carbonyl scaffold, a common motif in active pharmaceutical ingredients.
Reaction Principle
The alkylation of ketones proceeds through a two-step mechanism:
-
Enolate Formation: A strong base, such as LDA, deprotonates the α-carbon of the ketone to form a resonance-stabilized enolate.[1] For unsymmetrical ketones, the use of a sterically hindered base like LDA at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate.[2]
-
Nucleophilic Attack (S(_N)2 Reaction): The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][3] This reaction is most efficient with primary alkyl halides, such as this compound, as secondary and tertiary halides are more prone to elimination side reactions.[1]
Experimental Protocols
This section details the protocol for the synthesis of 2-(5-methylhexyl)cyclohexanone from cyclohexanone and this compound.
Materials and Reagents
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stirring bars
-
Cooling bath (e.g., dry ice/acetone)
Procedure: Synthesis of 2-(5-methylhexyl)cyclohexanone
Step 1: In situ Preparation of Lithium Diisopropylamide (LDA)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the LDA solution.
Step 2: Enolate Formation
-
Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete formation of the lithium enolate.
Step 3: C-Alkylation
-
Add a solution of this compound (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 4: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH(_4)Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 2-(5-methylhexyl)cyclohexanone.
Data Presentation
The following table summarizes representative quantitative data for the C-alkylation of various ketone enolates with primary alkyl bromides.
| Ketone | Alkyl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | This compound | LDA | THF | -78 to RT | 12 | 85-95 (estimated) |
| Acetone | This compound | LDA | THF | -78 to RT | 12 | 75-85 (estimated) |
| Cyclopentanone | 1-Bromobutane | LDA | THF | -78 to RT | 12 | ~90 |
| 2-Methylcyclohexanone | Benzyl Bromide | LDA | THF | -78 to RT | 12 | ~88 |
Note: Yields for this compound are estimated based on typical yields for similar primary alkyl bromides, as specific literature data was not available.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the LDA-mediated C-alkylation of a ketone enolate.
Caption: General mechanism of ketone enolate C-alkylation.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol.
References
The Role of 1-Bromo-5-methylhexane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-methylhexane, also known as isoheptyl bromide, is a versatile alkylating agent employed in organic synthesis.[1] Its chemical structure, featuring a branched alkyl chain, makes it a valuable building block for the introduction of the 5-methylhexyl moiety into various molecular scaffolds. This lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a point of interest in drug design and development. In the synthesis of pharmaceutical intermediates, this compound primarily participates in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₅Br |
| Molecular Weight | 179.10 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 162-163 °C |
| Density | 1.103 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohols, ethers) |
| CAS Number | 35354-37-1 |
Key Applications in Pharmaceutical Synthesis
The primary role of this compound in pharmaceutical synthesis is as an alkylating agent. It is used to introduce the 5-methylhexyl (isoheptyl) group onto various nucleophilic substrates, thereby modifying their structure and, consequently, their biological activity.
N-Alkylation of Heterocycles
A common application is the N-alkylation of nitrogen-containing heterocycles, which are prevalent core structures in many pharmaceuticals. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, rendering it nucleophilic.
Logical Workflow for N-Alkylation:
O-Alkylation of Phenols and Alcohols
Similarly, this compound can be used to alkylate the hydroxyl group of phenols and alcohols to form ethers. This transformation is often employed to modify the solubility and metabolic stability of a drug candidate. The reaction mechanism is analogous to N-alkylation, involving the deprotonation of the hydroxyl group by a base to form a more potent nucleophile.
C-Alkylation Reactions
While less common, this compound can also participate in C-alkylation reactions, particularly with soft carbon nucleophiles such as enolates derived from active methylene (B1212753) compounds. This allows for the direct formation of a carbon-carbon bond, extending the carbon skeleton of the pharmaceutical intermediate.
Experimental Protocols
The following are generalized protocols for the use of this compound in alkylation reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Alkylation of a Generic N-Heterocycle
Materials:
-
N-Heterocycle (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the N-heterocycle in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Illustrative):
The following table presents hypothetical data for the N-alkylation of a model heterocyclic compound to illustrate expected outcomes. Actual results will vary depending on the substrate.
| Substrate | Product | Reagents & Conditions | Yield (%) | Purity (%) |
| Imidazole | 1-(5-methylhexyl)-1H-imidazole | This compound, K₂CO₃, DMF, 80 °C, 12h | 75 | >95 |
| Pyrrolidin-2-one | 1-(5-methylhexyl)pyrrolidin-2-one | This compound, NaH, THF, 60 °C, 8h | 82 | >98 |
Protocol 2: O-Alkylation of a Generic Phenol
Materials:
-
Phenolic compound (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or DMF
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenolic compound in the chosen anhydrous solvent, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Signaling Pathway Analogy in Drug Action Modification:
The introduction of the 5-methylhexyl group can be analogized to a signaling event that modifies the "message" of the parent molecule.
Conclusion
This compound serves as a key reagent for the incorporation of the isoheptyl moiety into pharmaceutical intermediates. Its application in N- and O-alkylation reactions allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The protocols provided herein offer a general framework for researchers to utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the desired pharmaceutical intermediates.
References
Application of 1-Bromo-5-methylhexane in the Development of Novel Agrochemicals: A Focus on Insect Pheromone Synthesis
Introduction
1-Bromo-5-methylhexane, also known as isoheptyl bromide, is a versatile alkylating agent that serves as a valuable building block in organic synthesis.[1][2] Within the agrochemical industry, its utility is primarily as an intermediate in the creation of more complex, biologically active molecules.[1] While direct applications as a pesticide are not documented, its branched seven-carbon chain makes it an ideal precursor for the synthesis of certain insect pheromones, which are a cornerstone of modern, environmentally-friendly integrated pest management (IPM) strategies.[3][4] This application note details a representative protocol for the synthesis of a hypothetical insect pheromone derived from this compound and outlines methods for its evaluation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling and for the design of synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅Br | [5] |
| Molecular Weight | 179.10 g/mol | [5] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 162-163 °C | [2] |
| Density | 1.103 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | [2] |
| Flash Point | 57 °C | [2] |
| CAS Number | 35354-37-1 | [5] |
Application in Pheromone Synthesis: A Case Study
Many insect sex pheromones are long-chain hydrocarbons or their derivatives, such as acetates and alcohols.[4] The branched structure of this compound can be exploited to synthesize pheromones that are active for specific pest species. This section outlines a hypothetical synthesis of (Z)-10-methyl-7-tridecen-1-yl acetate, a representative pheromone structure, using this compound as a key starting material.
Synthetic Pathway
The proposed synthetic route involves two key steps: the formation of a Grignard reagent from this compound and its subsequent coupling with a suitable electrophile, followed by functional group manipulation to yield the final pheromone.
Caption: Synthetic pathway for a hypothetical insect pheromone from this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Methylhexylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried to exclude moisture. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Grignard Reagent Formation: A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Protocol 2: Coupling Reaction and Pheromone Synthesis
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 1-bromo-6-(tetrahydro-2H-pyran-2-yloxy)hex-2-yne (0.9 equivalents) in anhydrous THF is added dropwise in the presence of a catalytic amount of dilithium (B8592608) tetrachlorocuprate(II) (Li₂CuCl₄). The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Selective Hydrogenation: The resulting alkyne is dissolved in methanol (B129727) and hydrogenated over Lindlar's catalyst in the presence of quinoline (B57606) to selectively form the Z-alkene. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Deprotection and Acetylation: The protecting group is removed by treating the alkene with a catalytic amount of p-toluenesulfonic acid in methanol. The resulting alcohol is then acetylated using acetic anhydride (B1165640) in pyridine to yield the final pheromone, (Z)-10-methyl-7-tridecen-1-yl acetate.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Evaluation of Biological Activity
The efficacy of the synthesized pheromone would be evaluated through field trials to determine its attractiveness to the target insect species.
Experimental Workflow for Field Trials
Caption: Workflow for evaluating the biological activity of the synthesized pheromone.
Hypothetical Field Trial Data
The following table presents hypothetical data from a field trial designed to test the efficacy of different concentrations of the synthesized pheromone.
| Lure Concentration (mg/dispenser) | Mean Number of Insects Trapped (per trap per week) | Standard Deviation |
| 0 (Control) | 2.5 | 1.2 |
| 0.1 | 25.8 | 5.6 |
| 1.0 | 89.3 | 12.1 |
| 10.0 | 92.1 | 15.4 |
| 100.0 | 45.7 | 9.8 |
This data is for illustrative purposes only and does not represent actual experimental results.
The hypothetical data suggests a dose-dependent increase in trap captures, with a potential inhibitory effect at very high concentrations, which is a common phenomenon in pheromone-based trapping.
Safety and Handling
This compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
This compound is a valuable synthon for the development of novel agrochemicals, particularly in the synthesis of insect pheromones. The protocols and workflows presented here provide a framework for researchers to explore the potential of this and similar building blocks in creating innovative and sustainable pest management solutions. The ability to construct complex, branched-chain molecules makes this compound a key intermediate for accessing a diverse range of biologically active compounds for the agrochemical industry.
References
- 1. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to Insect Pheromones Using 1-Bromo-5-methylhexane
Introduction
Insect pheromones are vital semiochemicals used for intraspecific communication, primarily for mating, aggregation, and alarm signaling. Their species-specificity and high biological activity make them excellent tools for integrated pest management (IPM) strategies, where they are used for population monitoring and mating disruption. The synthesis of these compounds is a key focus in chemical ecology and drug development for agriculture.
This document provides a detailed protocol for the synthesis of a known insect pheromone component using 1-Bromo-5-methylhexane as a key starting material. The outlined synthetic route is based on fundamental and widely applied organometallic reactions, specifically the Grignard reaction, which is a versatile method for carbon-carbon bond formation.
Target Pheromone: (±)-6-Methyl-2-octanol
(±)-6-Methyl-2-octanol is a component of the aggregation pheromone of the sugarcane weevil, Sphenophorus levis. The synthesis of this alcohol can be efficiently achieved by reacting the Grignard reagent derived from this compound with acetaldehyde (B116499).
Synthetic Pathway Overview
The proposed synthesis is a two-step process:
-
Formation of Grignard Reagent: this compound is reacted with magnesium metal in anhydrous diethyl ether to form 5-methylhexylmagnesium bromide.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with acetaldehyde, followed by an acidic workup, to yield the target pheromone, (±)-6-Methyl-2-octanol.
A general workflow for this synthesis is depicted below.
The detailed chemical transformation is illustrated in the following reaction scheme.
Experimental Protocols
Materials and Equipment
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
-
Anhydrous diethyl ether (Et₂O)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for extraction and distillation.
Protocol 1: Synthesis of 5-Methylhexylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot to exclude moisture.
-
Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Reaction: The reaction is initiated by gentle warming or the appearance of bubbles on the magnesium surface and the disappearance of the iodine color. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent, which should be used immediately in the next step.
Protocol 2: Synthesis of (±)-6-Methyl-2-octanol
-
Reaction Setup: Cool the freshly prepared 5-methylhexylmagnesium bromide solution in an ice bath.
-
Aldehyde Addition: Prepare a solution of acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Then, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure (±)-6-Methyl-2-octanol.
Quantitative Data
The following table summarizes the reagent quantities and expected yield for a representative laboratory-scale synthesis.
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| Step 1: Grignard Formation | ||||
| This compound | 179.10 | 10.0 g | 0.0558 | 1.0 |
| Magnesium | 24.31 | 1.50 g | 0.0617 | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | - |
| Step 2: Pheromone Synthesis | ||||
| Acetaldehyde | 44.05 | 2.70 g | 0.0613 | 1.1 |
| Product | ||||
| (±)-6-Methyl-2-octanol | 144.25 | ~6.5 g | ~0.045 | ~80% (Yield) |
Note: Yields are hypothetical and can vary based on experimental conditions and technique.
Conclusion
The synthesis of (±)-6-Methyl-2-octanol via a Grignard reaction with this compound is a straightforward and effective method for producing this insect pheromone component. This protocol highlights the utility of common organometallic reactions in the synthesis of biologically active compounds for applications in agriculture and pest management. The principles outlined can be adapted for the synthesis of other structurally related pheromones.
Application Notes and Protocols for the Preparation of Isoheptyl-Containing Compounds in Material Science
Introduction:
The isoheptyl group, a seven-carbon branched alkyl chain (specifically 5-methylhexyl), is a crucial functional moiety in material science. Its incorporation into molecules, polymers, and onto surfaces imparts specific physical and chemical properties. The branched nature of the isoheptyl group disrupts close packing, which can lower melting points, increase solubility in organic solvents, and create materials with unique phase behaviors, such as liquid crystals.[1][2] These characteristics are highly desirable in the development of advanced materials, including organic electronics, functional polymers, and specialized surfactants.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of various isoheptyl-containing compounds for researchers in material science and related fields.
Section 1: Synthesis of Isoheptyl Esters as Molecular Building Blocks
Application Note:
Isoheptyl esters are versatile compounds used as green biosolvents, specialty lubricants, and precursors for more complex materials like liquid crystals or polymer additives.[5][6] The synthesis is most commonly achieved via Fisher esterification, a well-established acid-catalyzed reaction between an alcohol and a carboxylic acid.[7] The isoheptyl group's steric profile influences the final properties, such as viscosity and thermal behavior. By choosing different carboxylic acids, a wide range of esters with tailored functionalities can be produced.
Experimental Protocol: Fisher Esterification for Isoheptyl Acetate (B1210297)
This protocol details the synthesis of isoheptyl acetate from isoheptyl alcohol (5-methyl-1-hexanol) and glacial acetic acid, using sulfuric acid as a catalyst.
Materials:
-
Isoheptyl alcohol (5-methyl-1-hexanol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
-
Dichloromethane (B109758) (or diethyl ether)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 20 mL of isoheptyl alcohol and 25 mL of glacial acetic acid. Swirl the flask to ensure thorough mixing.
-
Catalyst Addition: Carefully add 3-5 mL of concentrated sulfuric acid to the mixture while swirling. The reaction is exothermic and will generate heat.
-
Reflux: Add several boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle and maintain the reflux for 1-2 hours to drive the reaction to equilibrium.
-
Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully add 50 mL of cold water. Add 50 mL of saturated sodium bicarbonate solution in small portions to neutralize the excess acid (Caution: CO₂ evolution). Shake the funnel, venting frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with two 30 mL portions of dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium chloride (brine) solution to remove residual water and salts.
-
Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude isoheptyl acetate.
-
Purification: Purify the crude ester by fractional distillation to obtain the final product.
Logical Workflow for Isoheptyl Ester Synthesis
Caption: Workflow for the synthesis of isoheptyl esters via Fisher Esterification.
Quantitative Data for Ester Synthesis
| Parameter | Value/Range | Reference |
| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 1:1.5 | [7] |
| Catalyst Loading (H₂SO₄) | 3-5% v/v | [7] |
| Reflux Time | 1 - 4 hours | [6] |
| Typical Yield | 70 - 90% | [5] |
| Boiling Point (Isoheptyl Acetate) | ~192 °C | N/A |
Section 2: Preparation of Isoheptyl-Functionalized Polymers
Application Note:
Incorporating isoheptyl side chains into polymer backbones is a powerful strategy in "side-chain engineering" to control the properties of the final material.[8] These branched alkyl groups can enhance solubility, modify film morphology, and tune electronic properties in semiconducting polymers.[3][9] This is particularly relevant for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis can be achieved by polymerizing monomers already containing the isoheptyl group (e.g., isoheptyl acrylate) or by post-polymerization modification where the group is attached to a pre-existing polymer backbone.[10]
Experimental Protocol: Synthesis of Poly(isoheptyl acrylate) via Radical Polymerization
This protocol describes the bulk polymerization of isoheptyl acrylate (B77674) monomer using a radical initiator.
Materials:
-
Isoheptyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (or other suitable solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line and nitrogen inlet
-
Beakers
Procedure:
-
Monomer Purification: Pass the isoheptyl acrylate monomer through a column of basic alumina (B75360) to remove any inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve isoheptyl acrylate (e.g., 10 g) and AIBN (e.g., 0.1-0.5 mol% relative to monomer) in a minimal amount of toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Backfill the flask with nitrogen and place it in a preheated oil bath at 60-70 °C. Stir the reaction mixture under a nitrogen atmosphere for 6-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Termination & Precipitation: Cool the reaction to room temperature. To terminate, expose the solution to air. Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol. The polymer will precipitate as a solid or gummy substance.
-
Purification: Decant the methanol. Redissolve the polymer in a small amount of a good solvent (e.g., THF or toluene) and re-precipitate it into fresh methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and initiator residues.
-
Drying: Collect the purified polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Experimental Workflow for Radical Polymerization
Caption: Workflow for the synthesis of isoheptyl-functionalized polymers.
Quantitative Data for Polymer Synthesis
| Parameter | Value/Range | Reference |
| Monomer Concentration | Bulk or 1-5 M in solvent | [11] |
| Initiator (AIBN) Concentration | 0.1 - 1.0 mol% | [11] |
| Reaction Temperature | 60 - 80 °C | [12] |
| Polymerization Time | 4 - 24 hours | N/A |
| Monomer Conversion | 60 - 95% | [12] |
| Polydispersity Index (PDI) | 1.5 - 3.0 (for free radical) | [13] |
Section 3: Isoheptyl-Functionalization of Surfaces and Nanoparticles
Application Note:
Attaching isoheptyl groups to the surface of nanoparticles or other materials is a key method for controlling their hydrophobicity and dispersibility.[14] For instance, modifying inorganic nanoparticles (e.g., iron oxide, silica) with an isoheptyl-containing silane (B1218182) agent can make them dispersible in non-polar organic solvents or polymer matrices.[15] This is critical for creating nanocomposites with enhanced mechanical, optical, or magnetic properties. The isoheptyl group can also be the hydrophobic tail of a surfactant molecule used to stabilize emulsions or create self-assembled structures like micelles or vesicles.[16][17]
Experimental Protocol: Surface Modification of Silica (B1680970) Nanoparticles
This protocol describes the functionalization of silica nanoparticles with isoheptyl groups using a silanization agent.
Materials:
-
Silica Nanoparticles (SiO₂)
-
Isoheptyltrimethoxysilane (silane coupling agent)
-
Toluene (anhydrous)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Nanoparticle Activation: Disperse silica nanoparticles in a 1:1 mixture of ethanol and deionized water. Sonicate for 30 minutes to ensure a good dispersion. This step helps to hydroxylate the silica surface. Centrifuge the particles, discard the supernatant, and dry the activated nanoparticles in an oven.
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, disperse the dried silica nanoparticles in anhydrous toluene. Sonicate for 15 minutes to break up agglomerates.
-
Silanization: Add isoheptyltrimethoxysilane (e.g., 5-10% by weight relative to silica) to the nanoparticle suspension.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours. The silane will covalently bond to the hydroxyl groups on the silica surface.
-
Purification: Cool the reaction to room temperature. Centrifuge the mixture to collect the functionalized nanoparticles.
-
Washing: Wash the collected nanoparticles sequentially with toluene and then ethanol to remove unreacted silane and byproducts. Repeat the centrifugation and washing steps three times.
-
Drying: Dry the final isoheptyl-functionalized silica nanoparticles in a vacuum oven at 60 °C.
Logical Relationship for Surface Functionalization
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. colorado.edu [colorado.edu]
- 3. Asymmetric side-chain engineering in semiconducting polymers: a platform for greener processing and post-functionalization of organic electronics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. technotes.alconox.com [technotes.alconox.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of iso-amyl ester rosin and its evaluation as an alternative to paraffin in medium density fiberboard production :: BioResources [bioresources.cnr.ncsu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Side-chain engineering of semiconducting polymers with poly(benzyl ether) dendrons: impact on electronic and mechanical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric side-chain engineering of conjugated polymers with improved performance and stability in organic electrochemical transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective post-functionalization of isotactic polypropylene by amination in the presence of N-hydroxyphthalimide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surfachem | Science Explained - Surfactants [surfachem.com]
- 17. Surfactants [essentialchemicalindustry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-Bromo-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-methylhexane is a primary alkyl halide with the chemical formula C7H15Br.[1][2] Its structure, characterized by a bromine atom attached to a primary carbon and a branched alkyl chain, makes it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[3][4] This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with common nucleophiles, including hydroxide (B78521), iodide, cyanide, and ammonia (B1221849). Understanding the kinetics and thermodynamics of these reactions is crucial for the synthesis of various organic compounds, including alcohols, alkyl iodides, nitriles, and amines, which are valuable intermediates in drug development and materials science.[1]
Due to its nature as a primary alkyl halide, this compound reacts sluggishly, if at all, through an SN1 mechanism, which involves the formation of a highly unstable primary carbocation.[3] Therefore, the SN2 pathway is the predominant mechanism for its substitution reactions. The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C7H15Br | [1][2] |
| Molecular Weight | 179.1 g/mol | [1][2] |
| Boiling Point | 162-163 °C | [1] |
| Density | 1.103 g/cm³ | [1] |
| Water Solubility | Insoluble | [1] |
| Refractive Index | 1.4485 | [1] |
Reaction Mechanisms: The SN2 Pathway
The nucleophilic substitution reactions of this compound proceed via a concerted, single-step SN2 mechanism.[3] This involves a backside attack on the electrophilic carbon atom by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[4] The reaction passes through a high-energy transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[3]
The following diagram illustrates the general SN2 reaction mechanism for this compound.
Caption: General SN2 reaction mechanism for this compound.
Quantitative Data for Nucleophilic Substitution Reactions
While specific kinetic and thermodynamic data for this compound are not extensively published, the following table provides estimated and comparative data based on reactions of analogous primary alkyl bromides. The relative rates are normalized to the reaction with hydroxide.
| Nucleophile | Reagent | Solvent | Product | Relative Rate (Est.) | Typical Yield (%) |
| Hydroxide | NaOH | Ethanol (B145695)/Water | 5-Methyl-1-hexanol | 1 | 75-85 |
| Iodide | NaI | Acetone (B3395972) | 1-Iodo-5-methylhexane | ~200 | >90 |
| Cyanide | NaCN | DMSO | 6-Methylheptanenitrile | ~100 | 80-90 |
| Ammonia | NH₃ | Ethanol | 5-Methylhexylamine | ~0.1 | 40-50 |
Note: The relative rates and yields are estimates based on general principles of SN2 reactions and data for similar substrates. Actual values may vary depending on specific reaction conditions.
Experimental Protocols
The following are detailed protocols for conducting nucleophilic substitution reactions with this compound.
Protocol 1: Synthesis of 5-Methyl-1-hexanol via Reaction with Sodium Hydroxide
Application: This protocol describes the synthesis of a primary alcohol from a primary alkyl halide, a fundamental transformation in organic synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-Methyl-1-hexanol.
Protocol 2: Synthesis of 1-Iodo-5-methylhexane via the Finkelstein Reaction
Application: This protocol details the Finkelstein reaction, an efficient method for preparing alkyl iodides from other alkyl halides.[6][7][8][9]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to reflux with stirring. The formation of a precipitate (NaBr) indicates the reaction is proceeding.[7]
-
Continue refluxing for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove the sodium bromide precipitate.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
The residue can be purified by distillation or column chromatography to obtain pure 1-Iodo-5-methylhexane.
Protocol 3: Synthesis of 6-Methylheptanenitrile via Reaction with Sodium Cyanide
Application: This protocol describes the synthesis of a nitrile, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a 100 mL round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in DMSO.
-
Add this compound (1.0 equivalent) to the stirring solution.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 6-Methylheptanenitrile by vacuum distillation.
Protocol 4: Synthesis of 5-Methylhexylamine via Reaction with Ammonia
Application: This protocol details the synthesis of a primary amine from an alkyl halide. Note that this reaction can lead to over-alkylation, producing secondary and tertiary amines. Using a large excess of ammonia can help to favor the formation of the primary amine.
Materials:
-
This compound
-
Ammonia (concentrated aqueous solution or ethanolic solution)
-
Ethanol
-
Sealed reaction vessel (e.g., a pressure tube)
-
Magnetic stirrer and stir bar
Procedure:
-
In a pressure tube, place a solution of this compound (1.0 equivalent) in ethanol.
-
Add a large excess of concentrated ammonia solution (e.g., 10-20 equivalents).
-
Seal the vessel and heat to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting residue will be a mixture of the primary, secondary, and tertiary amines, along with the quaternary ammonium (B1175870) salt. The primary amine can be isolated by column chromatography or distillation.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described nucleophilic substitution reactions.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. byjus.com [byjus.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 9. Finkelstein Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-5-methylhexane by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-Bromo-5-methylhexane via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound has a relatively high boiling point at atmospheric pressure (162-163 °C).[1][2] Distilling at this temperature can lead to decomposition, reducing the yield and purity of the final product. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification at a lower temperature.[3]
Q2: What is the expected boiling point of this compound under vacuum?
A2: The boiling point under vacuum is dependent on the pressure. For example, at 20 mmHg, the estimated boiling point is approximately 79 °C. Refer to the data table below for estimated boiling points at various pressures.
Q3: My crude product is dark. What are the likely impurities?
A3: A dark color in crude this compound often indicates the presence of impurities from the synthesis process. Common impurities include unreacted starting material (e.g., 5-methyl-1-hexanol), byproducts from side reactions such as elimination (alkenes), and residual acid or brominating agents.
Q4: Can I use boiling chips instead of a magnetic stirrer?
A4: It is strongly recommended to use a magnetic stirrer for vacuum distillation. Boiling chips are often ineffective under reduced pressure as the trapped air within their pores is quickly removed, preventing smooth boiling and potentially leading to bumping.
Q5: How do I know my distillation is complete?
A5: The distillation is generally considered complete when the temperature at the distillation head drops, and no more distillate is collected at the desired boiling point and pressure.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅Br[1] |
| Molecular Weight | 179.10 g/mol [1] |
| Boiling Point (atm) | 162-163 °C[1][2] |
| Density | 1.103 g/cm³[1] |
| Refractive Index | 1.4485[2] |
| Water Solubility | Not miscible[1][2] |
Table 2: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | 63 |
| 20 | 79 |
| 50 | 102 |
| 100 | 122 |
| 760 | 162-163 |
Note: These values are estimated using a pressure-temperature nomograph and may vary slightly based on the accuracy of the vacuum gauge and the presence of impurities.
Experimental Protocol
Methodology for Vacuum Distillation of Crude this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to prevent vacuum leaks.
-
The setup should include a round-bottom flask, a Claisen adapter (optional but recommended to prevent bumping), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.
-
Use a heating mantle connected to a variable transformer as the heat source.
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.
-
-
Procedure:
-
Charge the Flask: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar.
-
Assemble and Evacuate: Complete the assembly of the apparatus. Turn on the condenser cooling water. Begin to slowly evacuate the system to the desired pressure (e.g., 20 mmHg).
-
Heating: Turn on the magnetic stirrer. Begin to gently heat the flask with the heating mantle.
-
Distillation:
-
Collect any initial low-boiling fraction (forerun) in a separate receiving flask. This will likely contain volatile impurities.
-
When the temperature at the distillation head stabilizes at the expected boiling point of this compound at the working pressure (e.g., ~79 °C at 20 mmHg), switch to a clean receiving flask to collect the main fraction.
-
-
Fraction Collection: Collect the distillate as long as the temperature remains constant. If the temperature fluctuates or rises significantly, it may indicate the presence of higher-boiling impurities. Stop the distillation at this point or collect this fraction separately.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature. Slowly and carefully release the vacuum before turning off the vacuum pump.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | - Inadequate vacuum (leaks in the system).- Thermometer bulb placed incorrectly.- Insufficient heating. | - Check all joints and connections for leaks. Re-grease if necessary.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Gradually increase the heating mantle temperature. The bath temperature should typically be 20-30°C higher than the liquid's boiling point. |
| Bumping / Uneven Boiling | - Lack of a magnetic stirrer or stirrer is not functioning.- Heating too rapidly. | - Ensure a magnetic stir bar is present and the stirrer is on and functioning correctly.- Heat the flask gradually to maintain a steady boiling rate. |
| Fluctuating Temperature Reading | - Unstable vacuum.- Presence of multiple components with close boiling points. | - Check the vacuum pump and ensure a stable pressure is maintained.- Consider using a fractionating column for better separation if impurities have close boiling points. |
| Product is Impure (Contaminated with lower-boiling impurity) | - Inefficient separation.- Premature collection of the main fraction. | - Increase the reflux ratio by insulating the distillation head.- Discard an adequate forerun fraction before collecting the main product fraction. |
| Product is Impure (Contaminated with higher-boiling impurity) | - Heating too strongly, causing co-distillation.- Distillation continued for too long. | - Reduce the heating rate.- Stop the distillation when the temperature begins to rise significantly above the expected boiling point. |
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Caption: Troubleshooting guide for vacuum distillation.
References
Technical Support Center: Optimizing Alkylation Reactions with 1-Bromo-5-methylhexane
Welcome to the technical support center for optimizing reaction conditions for alkylation with 1-bromo-5-methylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Here, you will find detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during alkylation reactions with this primary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of alkylation reactions where this compound can be used?
A1: this compound is a versatile primary alkyl halide suitable for a variety of nucleophilic substitution reactions. The most common applications include:
-
Williamson Ether Synthesis: For the formation of ethers by reacting with an alkoxide.
-
N-Alkylation: For the alkylation of primary and secondary amines to form secondary and tertiary amines, respectively.
-
C-Alkylation of Enolates: For the formation of carbon-carbon bonds by reacting with enolates derived from ketones, esters, or other carbonyl compounds.
-
Friedel-Crafts Alkylation: To introduce the 5-methylhexyl group onto an aromatic ring, although this can be prone to carbocation rearrangement.
Q2: I am observing a significant amount of an elimination byproduct in my reaction. How can I minimize this?
A2: Elimination is a common side reaction, particularly in Williamson ether synthesis and N-alkylation when using sterically hindered substrates or strong, bulky bases.[1][2] To favor substitution (S(_N)2) over elimination (E2), consider the following:
-
Choice of Base: Use a less sterically hindered base. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred over potassium tert-butoxide.[3][4]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.[2][4]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) generally favor S(_N)2 reactions.[3][5]
Q3: My Friedel-Crafts alkylation with this compound is giving a mixture of isomers. What is happening and how can I obtain the linear product?
A3: Friedel-Crafts alkylation with primary alkyl halides like this compound is susceptible to carbocation rearrangement.[6][7] The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride shift, leading to a mixture of products.
To obtain the desired linear alkylbenzene, it is often better to use Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[8] This two-step process avoids the carbocation rearrangement issue.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My alkylation reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and solutions?
A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
A stepwise workflow for troubleshooting low reaction yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Quality of this compound | Ensure the alkylating agent is pure. If necessary, purify by distillation. |
| Inactive Nucleophile | For Williamson ether synthesis and C-alkylation, ensure complete deprotonation of the alcohol or carbonyl compound. This may require a stronger base or anhydrous conditions. For N-alkylation, the amine may be too weakly nucleophilic. |
| Inappropriate Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider a stronger base (e.g., NaH instead of K₂CO₃). The base might also be insoluble in the reaction solvent.[9] |
| Suboptimal Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature while monitoring for side product formation. For some reactions, gentle heating (40-80 °C) may be necessary.[5][10] |
| Incorrect Solvent | The solvent should be able to dissolve the reactants and facilitate the desired S(_N)2 pathway. Polar aprotic solvents like DMF, acetonitrile, or THF are generally good choices.[3] |
| Steric Hindrance | If the nucleophile is sterically bulky, the S(_N)2 reaction will be slow. Higher temperatures or longer reaction times may be required.[11] |
Issue 2: Formation of Multiple Products
Q: My reaction is producing multiple spots on TLC, and the crude NMR shows a mixture of products. How can I improve the selectivity?
A: The formation of multiple products can be due to side reactions like elimination, over-alkylation (in the case of amines), or carbocation rearrangement (in Friedel-Crafts alkylation).
Logical Decision Tree for Improving Selectivity
A decision tree for troubleshooting the formation of multiple products.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-(5-Methylhexyloxy)benzene
This protocol describes the synthesis of 1-(5-methylhexyloxy)benzene from phenol (B47542) and this compound.
Reaction Scheme:
Phenol + this compound --(Base, Solvent)--> 1-(5-Methylhexyloxy)benzene
Materials:
-
Phenol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) to the DMF.
-
To this suspension, add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | DMF | 60 | 5 | 85 |
| K₂CO₃ | Acetonitrile | 80 | 12 | 70 |
| Cs₂CO₃ | DMF | 60 | 6 | 90 |
Protocol 2: N-Alkylation of Aniline (B41778) with this compound
This protocol details the mono-N-alkylation of aniline. To favor mono-alkylation, an excess of the amine is used.
Reaction Scheme:
Aniline (excess) + this compound --(Base, Solvent)--> N-(5-Methylhexyl)aniline
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add aniline (3.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.[12]
-
Cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess aniline.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Equivalents of Aniline | Base | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) |
| 3.0 | K₂CO₃ | 82 | 16 | 75 |
| 1.1 | K₂CO₃ | 82 | 16 | 40 (with significant di-alkylation) |
| 3.0 | DIPEA | 82 | 24 | 65 |
Protocol 3: C-Alkylation of Acetone (B3395972) Enolate with this compound
This protocol describes the C-alkylation of acetone using lithium diisopropylamide (LDA) to form 7-methyl-2-octanone.
Reaction Scheme:
Acetone + this compound --(1. LDA, THF, -78 °C; 2. H₂O)--> 7-Methyl-2-octanone
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.05 equivalents) dropwise, and stir at -78 °C for 30 minutes to generate LDA.
-
Add acetone (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Quantitative Data (Representative):
| Base | Temperature for Alkylation (°C) | Time (h) | Yield (%) |
| LDA | -78 to RT | 12 | 80 |
| NaH | 25 to 50 | 18 | 45 |
| KHMDS | -78 to RT | 12 | 82 |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
identifying common side reactions in the synthesis of 1-Bromo-5-methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-5-methylhexane. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.
Troubleshooting Guide
Q1: My reaction to synthesize this compound from 5-methyl-1-hexanol (B128172) is resulting in a low yield and a mixture of products. What are the likely side reactions?
A1: The synthesis of this compound from 5-methyl-1-hexanol is susceptible to several side reactions, primarily influenced by the choice of reagents and reaction conditions. The most common side reactions include:
-
Elimination Reactions (E1 and E2): Competition between substitution (SN1/SN2) and elimination (E1/E2) is a major factor. The use of strong acids (like H₂SO₄) and elevated temperatures favors elimination, leading to the formation of alkenes such as 5-methyl-1-hexene (B1630410) and other isomers.[1][2][3][4]
-
Carbocation Rearrangements: If the reaction proceeds through a carbocation intermediate (more likely with strong acid catalysts), the initially formed unstable primary carbocation can rearrange to a more stable secondary or tertiary carbocation via hydride or methyl shifts. This will result in a mixture of isomeric brominated hexanes, such as 2-bromo-5-methylhexane (B2365950) or 2-bromo-2-methylhexane, instead of the desired primary bromide.
-
Ether Formation: In the presence of unreacted alcohol, the newly formed this compound can undergo a substitution reaction with another molecule of 5-methyl-1-hexanol to form bis(5-methylhexyl) ether as a byproduct.
To minimize these side reactions, it is crucial to carefully control the reaction temperature and choose appropriate reagents. For instance, using phosphorus tribromide (PBr₃) is often preferred over the sulfuric acid/sodium bromide method as it proceeds via an SN2 mechanism, which is less prone to carbocation rearrangements.[2]
Q2: I observe a significant amount of an alkene byproduct in my GC-MS analysis. How can I minimize its formation?
A2: The formation of alkenes is a common issue, especially when using strong, non-nucleophilic acids and high temperatures. To minimize elimination byproducts:
-
Lower the Reaction Temperature: Higher temperatures provide the activation energy for elimination pathways. Running the reaction at the lowest effective temperature can significantly reduce alkene formation.
-
Use a Milder Reagent: Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are generally more selective for substitution over elimination in the case of primary alcohols.[5]
-
Control the Acidity: If using the HBr/H₂SO₄ method, carefully control the addition and concentration of sulfuric acid, as it acts as a dehydrating agent that promotes elimination.
Q3: My product analysis shows the presence of multiple isomeric bromides. What is causing this and how can it be prevented?
A3: The presence of isomeric bromides is a strong indication that carbocation rearrangements are occurring. This is most prevalent when using methods that can generate a carbocation intermediate, such as the reaction with HBr and a strong acid like H₂SO₄. The primary carbocation that would form from 5-methyl-1-hexanol is highly unstable and prone to rearrangement.
To prevent the formation of isomeric products:
-
Utilize a Reagent that Favors an SN2 Mechanism: The most effective way to avoid rearrangements is to use a reagent system that proceeds via an SN2 pathway. Phosphorus tribromide (PBr₃) is an excellent choice for converting primary alcohols to alkyl bromides without carbocation formation.[2] This method involves the formation of a phosphite (B83602) ester intermediate, followed by backside attack of the bromide ion, thus avoiding rearrangements.
Frequently Asked Questions (FAQs)
Q1: What are the recommended synthetic methods for preparing this compound with high purity?
A1: For the synthesis of a primary alkyl bromide like this compound, where minimizing side reactions is crucial, the following methods are recommended:
-
Reaction with Phosphorus Tribromide (PBr₃): This is often the method of choice as it proceeds via an SN2 mechanism, which avoids carbocation rearrangements and typically gives good yields with primary alcohols.[2][5]
-
Reaction with Sodium Bromide and Sulfuric Acid: This method generates hydrobromic acid in situ. While economical, it requires careful control of temperature and acid concentration to minimize elimination and rearrangement side reactions.[1]
Q2: How can I effectively purify the final this compound product?
A2: Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, the mixture is usually washed with water to remove any water-soluble impurities. A wash with a mild base, such as sodium bicarbonate solution, is often employed to neutralize any remaining acid.
-
Drying: The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final and most crucial purification step is fractional distillation under reduced pressure. This will separate the desired this compound from any unreacted starting material, higher-boiling ether byproducts, and lower-boiling alkene byproducts.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, several safety precautions are essential:
-
Work in a well-ventilated fume hood: The reagents and product are volatile and can be irritants.
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemically resistant gloves.
-
Handle reagents with care: Phosphorus tribromide is corrosive and reacts violently with water. Concentrated sulfuric acid is also highly corrosive.
-
Control exotherms: The reaction of PBr₃ with alcohols can be exothermic. It is often necessary to cool the reaction mixture during the addition of the reagent.
Data Presentation
| Synthetic Method | Predominant Mechanism | Expected Yield of this compound | Common Side Products | Key Considerations |
| 5-methyl-1-hexanol + NaBr/H₂SO₄ | SN2 (with potential for E2/E1 and SN1) | Moderate to Good | 5-methyl-1-hexene (and isomers), bis(5-methylhexyl) ether, rearranged bromohexanes | Requires careful temperature control to minimize elimination. Risk of carbocation rearrangement.[1] |
| 5-methyl-1-hexanol + PBr₃ | SN2 | Good to Excellent | 5-methyl-1-hexene (minor), phosphorous acid byproducts | Generally cleaner reaction with fewer side products. Avoids carbocation rearrangements. Reagent is moisture-sensitive.[2][5] |
Experimental Protocols
Method 1: Synthesis of this compound using Sodium Bromide and Sulfuric Acid
This protocol is adapted from the general procedure for the synthesis of n-octyl bromide.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 5-methyl-1-hexanol (1.0 eq).
-
Reagent Addition: Add sodium bromide (1.2 eq) and water to the flask. Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (1.2 eq) dropwise with constant stirring.
-
Reflux: After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Distillation: After reflux, arrange the apparatus for distillation and distill the crude this compound from the reaction mixture.
-
Workup: Wash the distillate with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Purify the crude product by fractional distillation under reduced pressure.
Method 2: Synthesis of this compound using Phosphorus Tribromide
This protocol is based on the general procedure for converting primary alcohols to alkyl bromides using PBr₃.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 5-methyl-1-hexanol (1.0 eq) and a dry, inert solvent such as diethyl ether or dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully pour the reaction mixture over crushed ice to quench any unreacted PBr₃. Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the resulting crude this compound by fractional distillation under reduced pressure.
Visualizations
Below are diagrams illustrating the key chemical pathways and a general experimental workflow.
Caption: Reaction pathways in the synthesis of this compound.
Caption: Comparison of the desired SN2 pathway and potential side reactions.
Caption: General experimental workflow for the synthesis and purification.
References
how to remove unreacted starting materials from 1-Bromo-5-methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from 1-Bromo-5-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route used. If prepared from 5-methyl-1-hexanol (B128172), impurities may include unreacted alcohol, as well as byproducts like di(5-methylhexyl) ether. If a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is used, acidic byproducts like phosphorous acid or sulfur dioxide and hydrobromic acid will be present. Direct bromination of 5-methylhexane can result in polybrominated products and isomeric bromides.
Q2: How can I remove unreacted 5-methyl-1-hexanol from my this compound product?
A2: Unreacted 5-methyl-1-hexanol can be removed by washing the crude product with water to remove the bulk of the water-soluble alcohol. For more rigorous removal, a wash with cold, concentrated sulfuric acid can be effective, as it reacts with the alcohol to form a soluble sulfate (B86663).[1] Subsequently, fractional distillation is recommended, as the boiling point of this compound is significantly different from that of 5-methyl-1-hexanol.
Q3: What is the best way to remove acidic impurities from the reaction mixture?
A3: Acidic impurities can be neutralized and removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[2][3] This should be done after an initial water wash. The basic wash will react with acids to form salts that are soluble in the aqueous layer, which can then be separated.
Q4: Is distillation always necessary for purifying this compound?
A4: While not always strictly necessary depending on the required purity, distillation is a highly effective method for achieving high purity. It is particularly important for separating the desired product from non-volatile impurities, unreacted starting materials with different boiling points, and any side products. For many applications in drug development and further synthesis, the high purity afforded by distillation is a critical requirement.
Q5: Can I use flash chromatography to purify this compound?
A5: Yes, flash chromatography is a viable purification method, especially for removing non-volatile impurities or separating it from compounds with significantly different polarities.[4][5][6][7] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, would be appropriate. However, for large-scale purifications, distillation is often more practical.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product is cloudy or contains an aqueous layer after workup. | Incomplete separation of aqueous and organic layers during extraction. | Allow the layers to separate completely in a separatory funnel. If an emulsion has formed, you can try adding a small amount of brine (saturated NaCl solution) to help break it. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before final filtration. |
| Low yield after purification. | Product loss during aqueous washes. | Minimize the number of washes and ensure the pH of the aqueous layer is not excessively basic, as this can sometimes lead to hydrolysis of the alkyl bromide. Ensure complete extraction of the product from the aqueous layer if a back-extraction is performed. |
| Product decomposes upon heating during distillation. | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition. |
| Acidic impurities are still present after washing with base. | Insufficient washing with the basic solution. | Increase the volume or number of washes with the aqueous base. Check the pH of the final aqueous wash with litmus (B1172312) paper to ensure it is neutral or slightly basic. |
| Unreacted alcohol is still present after purification. | Simple extraction was not sufficient for complete removal. | Perform a wash with cold, concentrated sulfuric acid, followed by a water wash and a basic wash. Alternatively, perform a careful fractional distillation. |
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 179.10 | 162-163 | Insoluble in water; soluble in organic solvents like ether and alcohols.[1][8] |
| 5-Methyl-1-hexanol | 116.20 | 165-167 | Slightly soluble in water; soluble in organic solvents. |
| Phosphorus Tribromide | 270.69 | 173 | Reacts with water. |
| Thionyl Bromide | 207.87 | 138 | Reacts with water. |
| 5-Methylhexane | 100.21 | 90-91 | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
Protocol: Purification of this compound from a Reaction Mixture Containing Unreacted 5-Methyl-1-hexanol and Acidic Byproducts
-
Quenching and Initial Extraction:
-
Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold water.
-
Stopper the funnel and invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate. The lower layer will be the organic phase containing this compound (density ~1.1 g/mL).
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
-
Acid Removal:
-
Return the organic layer to the separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel, venting frequently to release the carbon dioxide gas produced.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Test the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat the wash if necessary.
-
-
Removal of Unreacted Alcohol (Optional but Recommended):
-
Cool the organic layer in an ice bath.
-
Slowly and carefully add a small volume of cold, concentrated sulfuric acid to the separatory funnel containing the organic layer.
-
Gently swirl the funnel for a few minutes. Do not shake vigorously.
-
Allow the layers to separate. The sulfuric acid layer will contain the sulfonated alcohol.
-
Carefully drain the lower organic layer into a separate flask.
-
-
Final Washing and Drying:
-
Wash the organic layer with an equal volume of water to remove any residual acid.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear.
-
Filter the dried organic solution to remove the drying agent.
-
-
Distillation:
-
Set up a fractional distillation apparatus.
-
Transfer the dried and filtered organic liquid to the distillation flask.
-
Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (162-163 °C at atmospheric pressure). If using vacuum distillation, the boiling point will be lower.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. chembk.com [chembk.com]
Technical Support Center: Grignard Reactions with Primary Alkyl Bromides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions initiated with primary alkyl bromides.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a primary alkyl bromide fails to initiate. What are the common causes and how can I solve this?
A1: Failure to initiate is a frequent challenge, often stemming from the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of impurities. Here are the primary causes and their solutions:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a layer of MgO that prevents reaction with the alkyl bromide.[1][2]
-
Solution: Magnesium Activation. The magnesium surface must be activated to expose fresh, reactive metal. Several methods can be employed:
-
Chemical Activation: Use of initiators like iodine, 1,2-dibromoethane (B42909), or diisobutylaluminum hydride (DIBAL-H).[1][3] A small crystal of iodine or a few drops of 1,2-dibromoethane are commonly used.[1][3] The disappearance of the iodine color or the observation of bubbling (ethene evolution from 1,2-dibromoethane) indicates activation.[1][3]
-
Mechanical Activation: Crushing the magnesium turnings with a dry glass rod inside the reaction flask can break the oxide layer and expose a fresh surface.[1][4]
-
Thermal Activation: Heating the magnesium turnings under an inert atmosphere can help remove the oxide layer.[3]
-
Ultrasonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[4]
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water and will be quenched.[2][4][5]
-
Impure Reagents: The primary alkyl bromide or the solvent may contain impurities that inhibit the reaction.
-
Solution: Reagent Purification. Ensure the alkyl bromide is pure and the solvent is appropriately dried. Diethyl ether or tetrahydrofuran (B95107) (THF) are essential for Grignard reagent formation and must be anhydrous.[5]
-
Q2: I'm observing a low yield of my desired product. What are the potential side reactions and how can I minimize them?
A2: Low yields in Grignard reactions with primary alkyl bromides can often be attributed to side reactions, primarily Wurtz coupling.
-
Wurtz-type Coupling: This is a major side reaction where the newly formed Grignard reagent (R-MgBr) reacts with the starting primary alkyl bromide (R-Br) to form a homocoupled dimer (R-R).[7] This consumes both the starting material and the desired Grignard reagent.
-
Causes:
-
High local concentration of alkyl bromide: Rapid addition of the alkyl bromide can lead to localized high concentrations, favoring the Wurtz reaction.[7]
-
Elevated reaction temperature: Higher temperatures can accelerate the rate of Wurtz coupling.[7] The Grignard formation is exothermic, and poor temperature control can lead to hotspots.[7]
-
Solvent choice: THF can sometimes promote Wurtz coupling more than diethyl ether (Et₂O) for certain substrates.[7]
-
-
Minimization Strategies:
-
Slow Addition: Add the alkyl bromide solution dropwise to the magnesium suspension at a controlled rate to maintain a low concentration of the halide.[7]
-
Temperature Control: Maintain a steady, moderate reaction temperature. For reactive primary alkyl bromides, cooling the flask in an ice bath may be necessary to control the exotherm.[7]
-
Solvent Selection: Consider using diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) as they can sometimes suppress Wurtz coupling compared to THF.[7]
-
-
Q3: My reaction mixture turned dark and cloudy after a prolonged reaction time. Is this normal?
A3: A color change to a cloudy, grayish, or black suspension is often indicative of the Grignard reagent formation. However, prolonged heating or refluxing after the magnesium has been consumed can lead to decomposition of the Grignard reagent, which might also result in a darker mixture.[8] It is generally recommended to monitor the reaction and proceed to the next step once the magnesium has been consumed, which can be visually assessed.[8]
Troubleshooting Guide
If your Grignard reaction is not proceeding as expected, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for Grignard reactions.
Data Summary
The success of a Grignard reaction is highly dependent on the reaction conditions. The choice of solvent can significantly impact the yield, particularly concerning the suppression of Wurtz coupling.
Table 1: Effect of Solvent on the Yield of Grignard Reaction with Benzyl Chloride
| Solvent | Initiator | Yield of Alcohol Product | Comments |
| Diethyl Ether (Et₂O) | Iodine | 94% | Excellent yield with minimal Wurtz coupling.[7] |
| Tetrahydrofuran (THF) | Iodine | 27% | Poor yield due to significant Wurtz byproduct formation.[7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Iodine | 90% | High yield, comparable to diethyl ether.[9] |
| Cyclopentyl methyl ether (CPME) | DIBAL-H | 45% | Moderate yield.[9] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation with a Primary Alkyl Bromide
This protocol outlines the steps for preparing a Grignard reagent from a primary alkyl bromide using iodine as an activator.
Materials:
-
Magnesium turnings
-
Primary alkyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine crystal
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.
Procedure:
-
Glassware Preparation: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (nitrogen or argon).[1]
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add a single small crystal of iodine. Gently warm the flask under the inert atmosphere until the iodine sublimes and its purple color disappears.[1][7] This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the anhydrous solvent (diethyl ether or THF) to cover the magnesium. In the dropping funnel, prepare a solution of the primary alkyl bromide in the anhydrous solvent. Add a small amount of this solution to the stirred magnesium suspension.[1]
-
Observation: The reaction should initiate, which can be observed by a gentle reflux, the appearance of a cloudy gray suspension, and a noticeable exotherm.[7] If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.
-
Addition of Alkyl Bromide: Once the reaction has initiated, add the remaining alkyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice bath.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting gray-to-brown solution/suspension of the Grignard reagent is then ready for the subsequent reaction.
Caption: Experimental workflow for Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
strategies for improving the yield of 1-Bromo-5-methylhexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-5-methylhexane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here are the most common issues and their solutions:
-
Incomplete Reaction: The conversion of the starting material, 5-methyl-1-hexanol (B128172), may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure proper mixing to maximize contact between reactants. For reactions with HBr, refluxing for an extended period (e.g., 5-6 hours) is crucial to drive the reaction to completion.[1] For the PBr₃ method, ensure a slight excess of the reagent is used.[2]
-
-
Sub-optimal Reagents: The quality of the brominating agent can significantly impact the yield.
-
Solution: Use fresh, high-purity reagents. Phosphorus tribromide (PBr₃) is particularly sensitive to moisture and should be handled under anhydrous conditions.[2]
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yield.
-
Solution:
-
With HBr/H₂SO₄, the primary side product is di(5-methylhexyl) ether. This can be minimized by controlling the reaction temperature and using the correct ratio of acids.[1]
-
With PBr₃, elimination reactions to form alkenes can occur, especially at higher temperatures. Maintaining a low reaction temperature (e.g., 0 °C) can suppress this side reaction.[2]
-
-
-
Losses During Workup and Purification: Product can be lost during extraction and distillation steps.
-
Solution: Ensure efficient extraction by using an adequate amount of a suitable organic solvent. During distillation, careful control of the temperature and pressure is necessary to avoid loss of the product, which has a boiling point of 162-163°C.
-
Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how do I prevent its formation?
A2: The most likely impurity depends on your synthesis method:
-
HBr/H₂SO₄ Method: The major byproduct is typically di(5-methylhexyl) ether , formed by the acid-catalyzed dehydration and subsequent reaction of two alcohol molecules.
-
Prevention: Avoid excessively high temperatures and a high concentration of sulfuric acid. The primary purpose of H₂SO₄ is to generate HBr in situ from NaBr and to act as a dehydrating agent. Using an excess of hydrobromic acid can favor the desired substitution reaction.
-
-
PBr₃ Method: Besides unreacted starting material, you might form phosphite (B83602) esters as byproducts if the reaction does not go to completion. Elimination can also lead to the formation of 5-methyl-1-hexene .
-
Prevention: To minimize phosphite esters, ensure that the stoichiometry is correct (approximately 0.33 equivalents of PBr₃ per equivalent of alcohol) and that the reaction is allowed to proceed to completion.[2] To avoid elimination, maintain a low reaction temperature and consider using a non-coordinating base like pyridine (B92270) to scavenge the HBr formed.[2]
-
Q3: How can I effectively purify my crude this compound?
A3: A multi-step purification process is generally required:
-
Aqueous Wash: After the reaction, the crude product should be washed successively with water to remove any remaining acid, a dilute sodium bicarbonate or sodium carbonate solution to neutralize any residual acid, and finally with water again.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride or magnesium sulfate.
-
Distillation: The final and most critical step is fractional distillation. Due to the relatively high boiling point of this compound (162-163°C), vacuum distillation is recommended to prevent decomposition at high temperatures. Collect the fraction that distills at the correct boiling point under the applied pressure.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical yields for the synthesis of primary alkyl bromides using the two most common methods. Please note that these are representative yields for analogous primary alcohols and may vary for this compound depending on the specific reaction conditions.
| Method | Reagents | Starting Material | Product | Typical Yield | Reference |
| Acid-Catalyzed Bromination | HBr, H₂SO₄ | n-Octyl alcohol | n-Octyl bromide | 91% | [1] |
| HBr, H₂SO₄ | n-Butyl alcohol | n-Butyl bromide | 95% | [1] | |
| Phosphorus Tribromide | PBr₃ | 1-Pentanol | 1-Bromopentane | 40-70% | [3] |
| PBr₃ | Primary Alcohols | Primary Alkyl Bromides | High Yield | [2] |
Experimental Protocols
Method 1: Synthesis via HBr/H₂SO₄ (Adapted from Organic Syntheses)
This procedure is adapted from the synthesis of n-octyl bromide.[1]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 240 g of 48% hydrobromic acid and 62 g of concentrated sulfuric acid.
-
Addition of Alcohol: To this acid mixture, add 71 g of 5-methyl-1-hexanol.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 5-6 hours. During this time, the formation of the alkyl bromide will go to completion.
-
Workup:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Separate the lower aqueous layer.
-
Wash the organic layer (the crude this compound) with a small volume of cold concentrated sulfuric acid to remove any unreacted alcohol and ether byproduct.
-
Wash the organic layer with water, followed by a 10% sodium carbonate solution to neutralize any remaining acid, and then again with water.
-
-
Drying and Purification:
-
Dry the crude product over anhydrous calcium chloride.
-
Purify by fractional distillation, collecting the fraction boiling at 162-165°C.
-
Method 2: Synthesis via Phosphorus Tribromide (PBr₃)
This is a general procedure for the conversion of primary alcohols to alkyl bromides using PBr₃.[2][4]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser (with a drying tube), place 100 g of 5-methyl-1-hexanol in a suitable anhydrous solvent like diethyl ether or dichloromethane.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Addition of PBr₃: Slowly add a slight excess of phosphorus tribromide (approximately 0.35 equivalents) to the stirred alcohol solution. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Workup:
-
Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Separate the organic layer and wash it with a cold, dilute sodium bicarbonate solution, followed by water.
-
-
Drying and Purification:
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by vacuum distillation.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
identifying and minimizing byproducts in Williamson ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis?
The Williamson ether synthesis is a versatile and widely used organic reaction for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction involves a deprotonated alcohol (an alkoxide) acting as a nucleophile to attack an organohalide or another substrate with a good leaving group, such as a tosylate.[3] This process typically occurs via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5][6]
Q2: What are the most common byproducts in this synthesis?
The most prevalent byproduct is an alkene, which is formed through a competing E2 (bimolecular elimination) reaction.[7] This side reaction is particularly significant when using secondary or tertiary alkyl halides, as the alkoxide can act as a base rather than a nucleophile.[5][8][9] Another potential byproduct, especially when using phenoxides, is a C-alkylated product, resulting from the alkylation on the aromatic ring instead of the oxygen atom.[4][7]
Q3: What are the typical reaction conditions?
A standard Williamson ether synthesis is conducted at temperatures between 50 and 100°C, with reaction times typically ranging from 1 to 8 hours.[2][6][10] Polar aprotic solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are preferred because they enhance the nucleophilicity of the alkoxide without solvating it excessively.[4][7][11]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that can lead to low yields or the formation of unwanted byproducts.
| Problem Observed | Potential Cause | Recommended Solution & Expected Outcome |
| Low Yield of Ether Product | Incomplete Deprotonation of Alcohol | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure the complete formation of the alkoxide. This increases the concentration of the active nucleophile, leading to a higher conversion to the desired ether.[7][8] |
| Poor Nucleophilicity of Alkoxide | Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the alkoxide, resulting in a faster reaction and improved yield.[4][7] Protic and apolar solvents can slow the reaction rate.[2][6] | |
| Reaction Not Reaching Completion | Increase the reaction time or cautiously raise the temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to find the optimal duration. Be aware that higher temperatures can also promote elimination byproducts.[7][10] | |
| Significant Alkene Byproduct Formation | Steric Hindrance in Alkyl Halide | Whenever possible, use a primary alkyl halide. Secondary alkyl halides lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the alkene product via E2 elimination.[4][8][12] |
| High Reaction Temperature | Lower the reaction temperature. The SN2 reaction is generally favored at lower temperatures compared to the E2 elimination, which has a higher activation energy.[7][10] | |
| Sterically Bulky Base/Alkoxide | When synthesizing an unsymmetrical ether, choose the reaction pathway that involves the less sterically hindered alkoxide.[3][7] For example, to make tert-butyl methyl ether, it is better to use sodium methoxide (B1231860) and tert-butyl chloride (though this will still favor elimination) than to use sodium tert-butoxide and methyl iodide. | |
| C-Alkylation Byproduct with Phenols | Inappropriate Solvent Choice | Change the solvent from a protic one (like ethanol) to a polar aprotic solvent (e.g., acetonitrile or DMF). Polar aprotic solvents favor O-alkylation, leading to increased selectivity for the desired ether product.[7] |
| Alcohol Byproduct Detected | Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the alkyl halide or consume the strong base, reducing the efficiency of the reaction.[10] |
Visualizing Reaction Pathways
The Williamson ether synthesis is a competition between the desired SN2 pathway and the undesired E2 elimination pathway. The choice of substrates and conditions dictates the major product.
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This is a generalized procedure and may require optimization for specific substrates.
-
Alkoxide Formation: a. In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[13] b. Cool the solution in an ice bath. c. Slowly add a strong base (e.g., sodium hydride, 1.1 equivalents) in portions. d. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Ether Formation: a. Slowly add the alkyl halide (1.0 equivalent) to the alkoxide solution via a syringe or dropping funnel.[13] b. Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress using TLC.[6][10]
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water to neutralize any remaining base.[7][13] c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.[7][13] d. Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.[7] e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[7] f. Purify the crude product by column chromatography or distillation to isolate the pure ether.[7][13]
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity should be chosen so that the starting material and product have Rf values between 0.2 and 0.8.
-
Spotting: Using a capillary tube, spot the reaction mixture on a TLC plate alongside spots of the starting alcohol and alkyl halide as references.
-
Development: Place the TLC plate in the chamber and allow the eluent to run up the plate.
-
Visualization: Visualize the plate under a UV lamp if the compounds are UV-active. Staining with a suitable agent (e.g., potassium permanganate) may be necessary.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. The reaction is considered complete when the limiting reagent spot is no longer visible.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low yields in ether synthesis.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. tailoredread.com [tailoredread.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
selecting the optimal solvent for reactions with 1-Bromo-5-methylhexane
Technical Support Center: Solvent Selection for 1-Bromo-5-methylhexane
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the selection of the optimal solvent for reactions involving this compound. This primary alkyl halide is a versatile intermediate in organic synthesis.[1][2] The choice of solvent is critical as it directly influences the reaction pathway, rate, and yield, primarily determining the competition between substitution (SN2) and elimination (E2) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a primary alkyl halide, this compound is sterically unhindered, making it an excellent substrate for the SN2 (bimolecular nucleophilic substitution) pathway.[3] Due to the high instability of the resulting primary carbocation, SN1 and E1 pathways are strongly disfavored. The main competing reaction is the E2 (bimolecular elimination) pathway, which can be promoted by the use of a strong, bulky base.[3][4]
Q2: How does the solvent choice influence whether a substitution (SN2) or elimination (E2) reaction occurs?
A2: The polarity and protic nature of the solvent are key determinants.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions.[5][6] They solvate the cation of the nucleophile but leave the anion (the nucleophile) "naked" and highly reactive.[5][7] This enhances nucleophilicity and accelerates the SN2 rate, making it the dominant pathway, especially with good, non-basic nucleophiles.[8] These solvents also favor E2 reactions when a strong base is used.[9]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) significantly slow down SN2 reactions.[6] They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that lowers its energy and reactivity.[6][7] This solvation effect can make the competing E2 pathway more favorable, especially if the nucleophile is also a strong base.[10]
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged nucleophiles, as they cannot effectively solvate the reactants.[7] This often leads to extremely slow or non-existent reaction rates.
Q3: What is the optimal type of solvent to maximize the yield of an SN2 reaction with this compound?
A3: To maximize the SN2 product yield, a polar aprotic solvent is highly recommended.[11] Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are excellent choices.[6] They increase the rate of SN2 reactions by raising the ground-state energy of the nucleophile, making it more reactive.[6][7] For example, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone than in methanol.[7]
Q4: When would I consider using a polar protic solvent?
A4: You would generally avoid polar protic solvents if your goal is an SN2 reaction with this compound, as they deactivate the nucleophile.[12] However, if the goal is to promote an E2 elimination reaction, a polar protic solvent can sometimes be used in conjunction with a strong, small base (like an alkoxide), although a polar aprotic solvent is often still effective for E2 pathways.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired SN2 substitution product. | 1. Competing E2 Reaction: The nucleophile may be too basic, or the reaction temperature is too high.[11] 2. Slow Reaction Rate: The solvent may be deactivating the nucleophile (e.g., a polar protic solvent was used). | 1. Switch to a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).[11] 2. Lower the reaction temperature to disfavor the E2 pathway.[11] 3. Ensure a polar aprotic solvent (DMSO, DMF, acetone) is being used to maximize the SN2 rate.[11] |
| The major product is an alkene (elimination product) instead of the substitution product. | 1. Strongly Basic Nucleophile: The reagent is acting as a base rather than a nucleophile. 2. High Temperature: Higher temperatures favor elimination over substitution.[11] 3. Solvent Choice: A polar protic solvent was used, which hinders SN2 and makes E2 more competitive.[10] | 1. Use a less basic nucleophile. If elimination is to be avoided, strong bases like alkoxides should be used with caution. 2. Conduct the reaction at a lower temperature (room temperature or below).[11] 3. Change the solvent to a polar aprotic solvent like DMF or DMSO to strongly favor the SN2 pathway.[8] |
| The reaction is proceeding very slowly or not at all. | 1. Inappropriate Solvent: A nonpolar solvent may have been used, or a polar protic solvent is deactivating the nucleophile.[7] 2. Weak Nucleophile: The chosen nucleophile may not be reactive enough. | 1. Confirm that a polar aprotic solvent is being used.[6] 2. Consider switching to a stronger, more reactive nucleophile. 3. Gently increasing the temperature can increase the rate, but monitor carefully for the formation of elimination byproducts. |
Data Presentation
Table 1: Solvent Selection Guide for Reactions with this compound
| Desired Reaction | Recommended Solvent Class | Specific Examples | Rationale |
| SN2 (Substitution) | Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Maximizes nucleophile reactivity by solvating the counter-ion, leading to a fast SN2 rate.[5][6] This is the preferred pathway for primary alkyl halides. |
| E2 (Elimination) | Polar Aprotic or Polar Protic | DMSO, DMF (with a strong, bulky base) or Ethanol (with a strong base like EtO⁻) | A polar aprotic solvent enhances the strength of the base, promoting a faster E2 reaction.[9] A protic solvent can also be used but may lead to competing SN2 if the base is not bulky. |
Table 2: Properties of Common Organic Solvents
| Solvent | Dielectric Constant (at 20°C unless noted) | Classification |
| Hexane | 1.88 (25°C)[13] | Nonpolar |
| Toluene | 2.38[14] | Nonpolar |
| Diethyl Ether | 4.33[14] | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.58[14] | Polar Aprotic |
| Acetone | 20.7[14] | Polar Aprotic |
| Ethanol | 24.5[14] | Polar Protic |
| Methanol | 32.7 (25°C)[13] | Polar Protic |
| Acetonitrile | 37.5[13] | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 36.7 (25°C)[13] | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.68[13] | Polar Aprotic |
| Water | 80.1[13] | Polar Protic |
Experimental Protocols
Protocol 1: General Procedure for an SN2 Reaction (e.g., Cyanation)
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add a suitable volume of a dry polar aprotic solvent, such as DMF or DMSO , to dissolve the nucleophile.
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Protocol 2: General Procedure for an E2 Reaction (e.g., Dehydrobromination)
-
Setup: In a flame-dried round-bottom flask with a stir bar and reflux condenser under an inert atmosphere, add a strong, bulky base such as potassium tert-butoxide (1.5 equivalents).
-
Solvent Addition: Add a suitable volume of a dry polar aprotic solvent, such as THF or DMSO .
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the base suspension, typically at 0°C to control the initial exotherm.
-
Reaction: Allow the reaction to warm to room temperature or gently heat to drive the elimination. Monitor the reaction for the disappearance of the starting material.
-
Workup: Cool the mixture, carefully quench with water, and extract with a low-boiling organic solvent (e.g., pentane).
-
Purification: Wash the organic extract, dry it, and carefully remove the solvent. The resulting alkene product can be purified by distillation.
Visualizations
Caption: Workflow for selecting the optimal solvent and reagents.
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainkart.com [brainkart.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Dielectric Constant [macro.lsu.edu]
- 14. depts.washington.edu [depts.washington.edu]
Technical Support Center: Ensuring Anhydrous Conditions for Reactions Involving 1-Bromo-5-methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5-methylhexane in moisture-sensitive reactions, such as Grignard reactions. Adherence to strict anhydrous conditions is critical for the success of these experiments.
Troubleshooting Guide
This guide addresses common issues encountered when performing reactions with this compound that require anhydrous conditions.
| Issue | Potential Cause | Recommended Solution | Visual Indicators |
| Reaction fails to initiate (e.g., Grignard reaction) | 1. Wet glassware or starting materials: Trace amounts of water will quench the Grignard reagent as it forms. | - Flame-dry all glassware under a stream of inert gas (nitrogen or argon) immediately before use. - Dry solvents and this compound over an appropriate drying agent. | - Clear, colorless reaction mixture with no signs of bubbling or cloudiness after the addition of the alkyl halide. |
| 2. Passivated magnesium surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting. | - Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. - Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an activating agent. | - Magnesium turnings appear dull and do not react upon addition of the alkyl halide solution. | |
| Low yield of the desired product | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Ensure the reaction is stirred efficiently and for the recommended duration. - For Grignard reactions, gentle reflux is often necessary to maintain the reaction. | - A significant amount of unreacted starting material is observed during workup and analysis. |
| 2. Side reactions: Wurtz coupling, where two molecules of the alkyl halide couple to form an alkane, is a common side reaction.[1] | - Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. - Maintain a gentle reflux; excessive heat can promote side reactions. | - The presence of a non-polar, high-boiling point impurity in the crude product, identifiable by GC-MS or NMR. | |
| 3. Reaction quenching: Accidental introduction of moisture or air during the reaction. | - Maintain a positive pressure of inert gas throughout the experiment. - Use septa and syringes for all transfers of reagents and solvents. | - A sudden cessation of bubbling or a change in the appearance of the reaction mixture. | |
| Formation of a white precipitate | Hydrolysis of the Grignard reagent: The Grignard reagent has reacted with water. | - This indicates a significant breach in the anhydrous conditions. The reaction should be stopped and restarted with properly dried equipment and reagents. | - A milky white solid forms in the reaction flask. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvents are sufficiently dry for a Grignard reaction?
A1: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and must be rigorously dried. The most effective method is to distill them from a suitable drying agent, such as sodium-benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) of anhydrous conditions. Alternatively, activated molecular sieves (3Å or 4Å) can be used for drying.[2] The water content can be quantitatively measured using Karl Fischer titration.
Q2: What is the best way to dry this compound?
A2: this compound can be dried by standing over a neutral drying agent like anhydrous calcium chloride or anhydrous magnesium sulfate, followed by distillation under reduced pressure. It is crucial to ensure the drying agent is filtered off before distillation.
Q3: My Grignard reaction with this compound is very sluggish to start. What can I do?
A3: Sluggish initiation is a common problem. In addition to ensuring all components are scrupulously dry, activating the magnesium is key. This can be achieved by:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the magnesium oxide layer.
-
Chemical Activation: Adding a small crystal of iodine will react with the magnesium surface, exposing fresh metal. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethene and magnesium bromide, activating the surface.
Q4: I see a significant amount of a high-boiling point byproduct in my reaction mixture. What is it likely to be?
A4: This is likely the Wurtz coupling product, 1,10-dimethyl-dodecane, formed from the reaction of the Grignard reagent with unreacted this compound.[1] To minimize this, ensure slow, controlled addition of the alkyl halide to the magnesium suspension.
Q5: Can I store my prepared Grignard reagent for later use?
A5: While it is best to use the Grignard reagent immediately after preparation, it can be stored for a short period under a strictly inert atmosphere in a sealed, dry flask. Over time, the reagent will degrade, and its concentration will decrease. If stored, it is advisable to titrate the reagent before use to determine its exact molarity.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Ethereal Solvents
| Drying Agent | Solvent | Water Content After Drying (ppm) | Time Required | Notes |
| Activated 3Å Molecular Sieves | THF | < 10 | 48-72 hours | Requires a significant loading (e.g., 20% m/v) for optimal drying. |
| Sodium/Benzophenone | THF | ~43 | Several hours (reflux) | Provides a visual indication of dryness (deep blue/purple color). |
| Neutral Alumina | THF | < 10 | Single pass through a column | A rapid and effective method for drying. |
| **Calcium Hydride (CaH₂) ** | Diethyl Ether | ~13 | Reflux | A powerful drying agent, but the powder can be difficult to handle. |
Data compiled from various sources on solvent drying.[2]
Experimental Protocols
Detailed Methodology for Preparing a Grignard Reagent from this compound
Objective: To prepare 5-methylhexylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium, then allow it to cool.
-
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a water bath or sonication may be applied. Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Visualizations
Experimental Workflow for Ensuring Anhydrous Conditions
References
methods to prevent E2 elimination side reactions with 1-Bromo-5-methylhexane
Welcome to the technical support center for optimizing reactions with 1-Bromo-5-methylhexane. This guide provides troubleshooting advice and frequently asked questions to help you minimize E2 elimination side reactions and maximize your desired SN2 product yield.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an alkene byproduct in my reaction with this compound. What is causing this?
A1: The formation of an alkene byproduct, 5-methyl-1-hexene, occurs through an E2 (bimolecular elimination) pathway, which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction. Although this compound is a primary alkyl halide, which generally favors the SN2 pathway, certain reaction conditions can promote the E2 side reaction.[1][2] Key factors that increase the rate of E2 elimination include the choice of a strong or sterically bulky base, high reaction temperatures, and the solvent used.[1][3]
Q2: How does the choice of nucleophile or base affect the SN2/E2 ratio for this compound?
A2: The nature of the nucleophile/base is one of the most critical factors in determining the outcome of the reaction.
-
To favor SN2: Use a good nucleophile that is a weak base.[4] Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). These species are highly nucleophilic but have low basicity, which strongly favors the SN2 pathway.[1]
-
To favor E2: Using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) will almost exclusively yield the E2 product, even with a primary alkyl halide.[5][6][7] Strong, non-bulky bases like sodium ethoxide can also increase the proportion of the E2 product, especially at elevated temperatures.[3]
Q3: What is the effect of temperature on the competition between SN2 and E2 reactions?
A3: Higher temperatures favor elimination over substitution.[1][3][8] Elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the products, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making the free energy of activation for elimination more favorable.[1] Therefore, to minimize the E2 byproduct, it is crucial to run the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.[1][9]
Q4: Which solvent should I use to promote the SN2 reaction?
A4: Polar aprotic solvents are the best choice for promoting SN2 reactions.[10] Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are excellent for SN2 reactions involving anionic nucleophiles.[11][12] These solvents can solvate the cation (e.g., Na⁺) but do not form a strong solvent cage around the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, thus increasing the rate of the SN2 reaction.[11] In contrast, polar protic solvents (like water and alcohols) can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and can slow down the SN2 reaction.
Troubleshooting Guide: High E2 Product Yield
If you are observing a higher-than-expected yield of 5-methyl-1-hexene, consult the following troubleshooting guide.
| Issue | Probable Cause | Recommended Solution |
| High Alkene Byproduct | The nucleophile being used is too basic or sterically hindered (e.g., potassium tert-butoxide, sodium ethoxide). | Switch to a good nucleophile that is a weak base. Excellent choices include sodium azide (NaN₃) or sodium cyanide (NaCN). |
| The reaction temperature is too high, thermodynamically favoring the E2 pathway.[1][3] | Conduct the reaction at a lower temperature (e.g., room temperature or slightly above). Monitor the reaction progress over a longer period, as the SN2 reaction rate will be slower at lower temperatures. | |
| A polar protic solvent (e.g., ethanol, water) is being used, which can decrease the rate of the SN2 reaction. | Use a polar aprotic solvent such as DMSO or DMF to enhance the reactivity of the nucleophile.[11][12] |
Data Presentation: Illustrative Reaction Outcomes
Table 1: Effect of Nucleophile/Base Choice on Reaction Pathway
| Nucleophile/Base | Solvent | Temperature (°C) | Expected Major Product | Expected Yield of Major Product |
| Sodium Azide (NaN₃) | DMF | 60-70 | 1-Azido-5-methylhexane (SN2) | > 90%[11] |
| Sodium Cyanide (NaCN) | DMSO | 90 | 6-Methylheptanenitrile (B137939) (SN2) | ~85-95%[12][13] |
| Sodium Ethoxide (NaOEt) | Ethanol | 25 | 1-Ethoxy-5-methylhexane (SN2) | ~80-90% |
| Sodium Ethoxide (NaOEt) | Ethanol | 80 | 5-Methyl-1-hexene (E2) & 1-Ethoxy-5-methylhexane (SN2) | E2 product becomes significant |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 50 | 5-Methyl-1-hexene (E2) | > 90%[5][6] |
Table 2: Effect of Temperature on SN2/E2 Ratio with Sodium Ethoxide in Ethanol
| Temperature (°C) | Expected SN2 Product Yield (%) | Expected E2 Product Yield (%) |
| 25 | ~85% | ~15% |
| 55 | ~70% | ~30% |
| 80 | < 50% | > 50% |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-5-methylhexane via SN2 Reaction
Objective: To synthesize 1-azido-5-methylhexane with minimal E2 elimination.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add sodium azide (1.5 equivalents). A slight excess of the nucleophile helps to drive the reaction to completion.[11]
-
Heat the reaction mixture to a temperature between 60-70 °C.[11]
-
Stir the mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1-azido-5-methylhexane.
Protocol 2: Synthesis of 6-Methylheptanenitrile via SN2 Reaction
Objective: To synthesize 6-methylheptanenitrile with high selectivity.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. All glassware must be decontaminated with bleach after use.[13]
-
In a dry round-bottom flask equipped with a magnetic stirrer, add sodium cyanide (1.8 equivalents) to anhydrous DMSO.[13]
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the resulting solution to 90 °C for 2 hours.[13]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrile product.
-
Further purification can be achieved by distillation.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing E2 elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved Below is a reaction between 1-bromohexane and | Chegg.com [chegg.com]
- 6. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. homework.study.com [homework.study.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
standard workup procedure for reactions containing 1-Bromo-5-methylhexane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-bromo-5-methylhexane in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A standard workup for reactions with this compound, which is insoluble in water, typically involves an aqueous workup to remove water-soluble impurities. The specific steps can be tailored based on the reaction type. A general workflow includes quenching the reaction, separating the organic and aqueous layers, washing the organic layer, drying it, and finally removing the solvent to isolate the crude product.
Q2: How does the workup differ for a Grignard reaction using this compound?
For a Grignard reaction, the workup begins with quenching the reaction mixture, often with a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize the Grignard reagent and any remaining magnesium.[1] This is followed by extraction with an organic solvent, washing of the organic layer, drying, and solvent removal. It is crucial to perform the reaction under anhydrous conditions to prevent the Grignard reagent from being quenched by water.[2][3]
Q3: What is a typical workup for a Williamson ether synthesis with this compound?
In a Williamson ether synthesis, the workup usually starts with quenching any excess base.[4] The mixture is then diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is evaporated to yield the crude ether.[4]
Q4: What are the key physical properties of this compound relevant to a workup?
This compound is a colorless liquid that is not miscible with water but is soluble in organic solvents like alcohols and ethers. This immiscibility with water is fundamental to designing effective liquid-liquid extraction procedures for purification. Its boiling point of 162-163°C suggests that it can be separated from lower-boiling solvents by distillation.
Troubleshooting Guides
Issue 1: Low yield of the desired product in a Grignard reaction.
| Potential Cause | Troubleshooting Step |
| Presence of water in reagents or glassware. | Ensure all glassware is oven-dried and solvents are anhydrous. Grignard reagents are strong bases and will react with water.[2][3][5] |
| Formation of biphenyl (B1667301) side product. | This can be favored by high concentrations of the alkyl halide and elevated temperatures. Consider lowering the reaction temperature.[3] |
| Incomplete reaction. | Ensure the magnesium turnings are fresh and activated. A crystal of iodine can sometimes help initiate the reaction.[3] |
Issue 2: Competing elimination reaction in a Williamson ether synthesis.
| Potential Cause | Troubleshooting Step |
| Use of a sterically hindered or strong base. | A strong base can favor the E2 elimination pathway.[4] Consider using a milder base if possible. |
| High reaction temperature. | Higher temperatures can favor elimination over substitution.[4] Running the reaction at a lower temperature may improve the yield of the ether. |
| Secondary alkyl halide character. | While this compound is a primary alkyl halide, steric hindrance near the reaction center could promote some elimination. Ensure the alkoxide used is not excessively bulky. |
Issue 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step |
| Presence of unreacted starting material. | Monitor the reaction by TLC or GC to ensure it has gone to completion. If necessary, adjust reaction time or temperature. |
| Formation of non-polar byproducts. | For non-polar impurities, purification techniques like flash column chromatography are often effective.[6] |
| Emulsion formation during aqueous workup. | To break up emulsions, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. |
Experimental Protocols
Detailed Protocol: Grignard Reaction with this compound and an Aldehyde
-
Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add magnesium turnings. Add a solution of this compound in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate spontaneously, indicated by bubbling and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added.
-
Reaction with Aldehyde: Once the Grignard reagent has formed (the magnesium has been consumed), cool the flask in an ice bath. Add a solution of the aldehyde in anhydrous diethyl ether dropwise with stirring.
-
Quenching: After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitor by TLC). Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Standard aqueous workup and purification workflow.
Caption: Troubleshooting logic for common reaction issues.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-Bromo-5-methylhexane: GC-MS vs. Alternative Methods
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of starting materials and intermediates like 1-Bromo-5-methylhexane is a critical step that directly impacts reaction yield, impurity profiles, and the safety of the final product. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for determining the purity of this compound, supported by experimental protocols and data.
Introduction to Purity Determination of Alkyl Halides
This compound is a key building block in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions and impurities that are difficult to remove in later stages. The most common impurities may include unreacted starting materials (e.g., 5-methyl-1-hexanol), isomers (e.g., 2-bromo-5-methylhexane), or byproducts of the synthesis process. While GC-MS is a powerful and widely used technique for this purpose, other methods like quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) offer alternative approaches with distinct advantages and disadvantages.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, sample throughput, and available instrumentation. Below is a summary of the performance of GC-MS, qNMR, and HPLC for the analysis of this compound.
Table 1: Comparison of Quantitative Performance for Purity Analysis
| Parameter | GC-MS | qNMR (¹H NMR) | HPLC-UV |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Absorption of radio waves by atomic nuclei in a magnetic field. | Separation by differential partitioning between a mobile and stationary phase. |
| Typical Purity Range | 95-99.9% | 90-99.9% | 95-99.9% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | ~0.1% |
| Precision (RSD) | < 2% | < 1% | < 2% |
| Primary Application | Identification and quantitation of volatile and semi-volatile impurities. | Absolute quantitation without a specific reference standard of the analyte; structural elucidation. | Quantitation of non-volatile or thermally labile impurities. |
Experimental Protocols
Detailed methodologies for GC-MS and a primary alternative, qNMR, are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: GC-MS Purity Assay for this compound
This method is designed to separate this compound from potential volatile impurities and provide confident identification through mass spectrometry.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent like dichloromethane (B109758) or hexane (B92381) to create a 5 mg/mL solution.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 15°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Integrate the peak areas for all detected compounds.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Protocol 2: qNMR Purity Assay for this compound
qNMR provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and a signal that does not overlap with the analyte signals.
-
Add ~0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently invert to ensure complete dissolution.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate integration).
-
Pulse Width: Calibrated 90-degree pulse.
3. Data Analysis:
-
Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the -CH₂Br triplet) and a known signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in selecting an appropriate analytical method.
Structural Elucidation of 1-Bromo-5-methylhexane: A Comparative Analysis Using 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a compound. This guide provides a comprehensive analysis of 1-bromo-5-methylhexane using 1H and 13C NMR spectroscopy, offering a comparative guide to its spectral features and a detailed experimental protocol.
Comparative Analysis of this compound and Related Alkyl Bromides
To confirm the structure of this compound, a detailed analysis of its predicted ¹H and ¹³C NMR spectra is presented below. Due to the limited availability of fully assigned experimental spectra in public databases, this guide utilizes established NMR prediction principles and comparative data from structurally similar alkyl bromides, such as 1-bromohexane (B126081), to provide a robust structural assignment.
This compound: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals, corresponding to the six chemically non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the overall alkyl structure. The methylene (B1212753) group attached to the bromine (H-1) is expected to be the most downfield signal.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 (-CH₂Br) | 3.40 | Triplet (t) | 2H |
| H-2 (-CH₂-) | 1.85 | Multiplet (m) | 2H |
| H-3 (-CH₂-) | 1.40 | Multiplet (m) | 2H |
| H-4 (-CH₂-) | 1.25 | Multiplet (m) | 2H |
| H-5 (-CH(CH₃)₂) | 1.55 | Multiplet (m) | 1H |
| H-6, H-7 (-CH(CH₃ )₂) | 0.88 | Doublet (d) | 6H |
This compound: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show six signals, as all carbon atoms are in unique chemical environments. The carbon atom bonded to the bromine (C-1) will be significantly shifted downfield.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-C H₂Br) | 33.5 |
| C-2 (-C H₂-) | 32.8 |
| C-3 (-C H₂-) | 30.5 |
| C-4 (-C H₂-) | 38.7 |
| C-5 (-C H(CH₃)₂) | 27.8 |
| C-6, C-7 (-CH(C H₃)₂) | 22.5 |
Comparative Data: 1-Bromohexane ¹H and ¹³C NMR
For comparative purposes, the experimental NMR data for the structurally related 1-bromohexane is presented below. The data highlights the expected chemical shift regions for a primary alkyl bromide.
¹H NMR Data for 1-Bromohexane
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₂ Br | 3.40 | Triplet (t) |
| -CH₂ CH₂Br | 1.85 | Quintet (quin) |
| -CH₂(CH₂)₂CH₂Br | 1.43 | Multiplet (m) |
| CH₃(CH₂ )₂- | 1.31 | Multiplet (m) |
| CH₃ - | 0.90 | Triplet (t) |
¹³C NMR Data for 1-Bromohexane
| Carbon | Chemical Shift (ppm) |
| -C H₂Br | 33.8 |
| -C H₂CH₂Br | 31.0 |
| -CH₂C H₂CH₂Br | 27.9 |
| CH₃C H₂- | 22.5 |
| C H₃- | 13.9 |
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte (e.g., this compound) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.
¹H NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 (can be adjusted based on sample concentration).
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals.
-
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Visualization of Structural Connectivity
The following diagrams illustrate the structure of this compound and the logical workflow for its structural confirmation using NMR spectroscopy.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR-based structural confirmation.
step-by-step interpretation of the 1H NMR spectrum of 1-Bromo-5-methylhexane
A comprehensive guide to the step-by-step interpretation of the 1H NMR spectrum for 1-Bromo-5-methylhexane, designed for researchers and scientists in drug development and organic chemistry.
Molecular Structure and Proton Environments
The first step in interpreting a 1H NMR spectrum is to analyze the molecule's structure to identify all non-equivalent protons. Protons are considered chemically equivalent if they can be interchanged by a symmetry operation (like rotation or reflection).
The structure of this compound (C₇H₁₅Br) is shown below.[1][2][3][4] The carbon atoms are numbered starting from the end closest to the bromine substituent. This molecule has six distinct proton environments, labeled (a) through (f).
Figure 1. Structure of this compound The diagram shows the six unique proton environments, labeled (a) through (f).
-
(a) Six protons of the two equivalent methyl (-CH₃) groups.
-
(b) One methine (-CH) proton.
-
(c) Two methylene (B1212753) (-CH₂) protons at carbon 4.
-
(d) Two methylene (-CH₂) protons at carbon 3.
-
(e) Two methylene (-CH₂) protons at carbon 2.
-
(f) Two methylene (-CH₂) protons at carbon 1, attached to the bromine.
Predicted 1H NMR Spectrum Analysis
Based on the structure, we can predict the key features of the 1H NMR spectrum: chemical shift, integration, and signal multiplicity (splitting pattern).
| Signal | Protons | Integration | Position (Proximity to Br) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| (a) | 2 x -CH₃ | 6H | C5 | 0.8 - 1.0 | Doublet (d) |
| (b) | -CH | 1H | C5 | 1.5 - 1.7 | Multiplet (m) |
| (c) | -CH₂- | 2H | C4 | 1.2 - 1.4 | Multiplet (m) |
| (d) | -CH₂- | 2H | C3 | 1.4 - 1.6 | Multiplet (m) |
| (e) | -CH₂- | 2H | C2 (β to Br) | 1.8 - 2.0 | Multiplet (m) |
| (f) | -CH₂Br | 2H | C1 (α to Br) | 3.3 - 3.5 | Triplet (t) |
Step-by-Step Spectrum Interpretation
A logical workflow for assigning the peaks in the 1H NMR spectrum of this compound is outlined below. This process starts with the most distinct signals and uses them to deduce the remaining assignments.
References
Navigating the ¹³C NMR Spectrum of 1-Bromo-5-methylhexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately assigning chemical shifts in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step in structural elucidation. This guide provides a comprehensive comparison of predicted and expected chemical shifts for 1-bromo-5-methylhexane, supported by established principles of NMR spectroscopy. Detailed experimental protocols and a logical workflow for signal assignment are also presented to aid in practical application.
Unraveling the ¹³C NMR Spectrum: A Comparison of Predicted and Theoretical Data
The structural asymmetry of this compound results in a unique chemical environment for each of its seven carbon atoms, leading to the expectation of seven distinct signals in its proton-decoupled ¹³C NMR spectrum. To facilitate the assignment of these signals, a predicted ¹³C NMR spectrum was generated using the online resource nmrdb.org. This data is compared with typical chemical shift ranges for analogous carbon environments to provide a robust framework for interpretation.
The predicted chemical shifts are presented in Table 1, alongside the corresponding carbon atom assignments and the generally accepted chemical shift ranges for each type of carbon. This comparison allows for a logical and evidence-based assignment of the observed signals in an experimental spectrum.
Table 1: Comparison of Predicted and Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Chemical Shift Range (ppm) | Rationale for Assignment |
| C1 (-CH₂Br) | 33.6 | 25 - 45 | The C1 carbon is directly attached to the electronegative bromine atom, causing a significant downfield shift compared to a standard alkane methylene (B1212753) group. |
| C2 (-CH₂) | 32.8 | 20 - 40 | This methylene carbon is in a typical alkane environment, shielded from the direct influence of the bromine atom. |
| C3 (-CH₂) | 27.5 | 20 - 40 | Similar to C2, this methylene carbon resides in a standard aliphatic chain. |
| C4 (-CH₂) | 38.3 | 25 - 45 | The C4 methylene carbon is adjacent to the branched C5 carbon, leading to a slight downfield shift due to the beta-substituent effect. |
| C5 (-CH) | 27.8 | 25 - 45 | As a methine carbon, it is expected to be in this range. Its proximity to the two methyl groups influences its specific shift. |
| C6 (-CH₃) | 22.3 | 10 - 25 | These are primary methyl carbons attached to a methine group, typically found in the upfield region of the spectrum. |
| C7 (-CH₃) | 22.3 | 10 - 25 | These are primary methyl carbons attached to a methine group, typically found in the upfield region of the spectrum. |
A Blueprint for Data Acquisition: Experimental Protocol for ¹³C NMR
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons, although none are present in this molecule).
-
Number of Scans: 128 to 1024 scans (or more, to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks (note: in standard proton-decoupled ¹³C NMR, peak integrals are not reliably proportional to the number of carbons).
-
Perform peak picking to identify the chemical shift of each signal.
A Logical Framework for Spectral Assignment
The process of assigning the chemical shifts in the ¹³C NMR spectrum of this compound can be visualized as a systematic workflow. This process integrates the predicted data, knowledge of chemical shift trends, and, if available, advanced NMR experiments.
Caption: Logical workflow for assigning ¹³C NMR signals.
By following this structured approach, researchers can confidently assign the chemical shifts in the ¹³C NMR spectrum of this compound, ensuring accurate structural verification for their research and development endeavors.
A Comparative Analysis of SN2 Reactivity: 1-Bromo-5-methylhexane versus Other Bromoalkanes
For researchers and professionals in drug development and organic synthesis, understanding the nuances of nucleophilic substitution reactions is paramount for efficient and predictable molecular construction. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-X bond formation. This guide provides a comparative analysis of the SN2 reactivity of 1-bromo-5-methylhexane against a range of other bromoalkanes, supported by established experimental data and detailed methodologies.
The SN2 reactivity of an alkyl halide is primarily dictated by steric hindrance at the α-carbon, the carbon atom bonded to the leaving group. The general trend for SN2 reactivity is methyl > primary > secondary >> tertiary halides.[1][2] this compound is a primary bromoalkane, suggesting a relatively high reactivity in SN2 reactions. However, the presence of a methyl group at the 5-position, while distant from the reaction center, can have a subtle influence on the reaction rate compared to its unbranched counterpart, 1-bromohexane.
Quantitative Comparison of SN2 Reactivity
To contextualize the reactivity of this compound, the following table presents relative reaction rates for a series of bromoalkanes in a typical SN2 reaction with sodium iodide in acetone (B3395972). The data for this compound is estimated based on the established principles that alkyl chain elongation has a minor retarding effect on the SN2 rate, and branching far from the reaction center has a negligible impact.[3][4]
| Bromoalkane | Structure | Type | Relative Rate of SN2 Reaction (with NaI in Acetone) |
| Methyl bromide | CH₃Br | Methyl | ~1200 |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | ~40 |
| 1-Bromopropane | CH₃CH₂CH₂Br | Primary (1°) | ~16 |
| 1-Bromobutane | CH₃(CH₂)₃Br | Primary (1°) | ~16 |
| This compound | (CH₃)₂CH(CH₂)₄Br | Primary (1°) | ~15 (Estimated) |
| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | Primary (1°, β-branched) | ~0.6 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | ~1 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | Negligible |
Note: Relative rates are compiled from various sources and are intended for comparative purposes. The rate for this compound is an educated estimate based on trends observed for long-chain and branched bromoalkanes.
The data clearly illustrates the profound effect of steric hindrance on SN2 reaction rates. While this compound is a primary bromide and thus reactive, its rate is slightly lower than shorter-chain primary bromides due to the increased size of the alkyl group.[3] However, the branching at the 5-position is sufficiently removed from the reaction center to not cause significant steric impediment, unlike the β-branching in 1-bromo-2-methylpropane, which drastically reduces the reaction rate.[4]
Experimental Protocols
The determination of relative SN2 reaction rates can be achieved through various methods. A common and straightforward approach involves the Finkelstein reaction, where an alkyl bromide is reacted with sodium iodide in acetone. The insolubility of the resulting sodium bromide in acetone provides a visual indication of the reaction's progress.[5][6]
Protocol for a Qualitative Comparison of SN2 Reaction Rates:
Objective: To visually compare the relative SN2 reactivity of different bromoalkanes.
Materials:
-
This compound
-
Other bromoalkanes for comparison (e.g., 1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane)
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for slow reactions)
Procedure:
-
Label a series of clean, dry test tubes for each bromoalkane to be tested.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
To each test tube, add 2-3 drops of the corresponding bromoalkane and start the stopwatch immediately.
-
Gently shake each test tube to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (cloudiness or a solid).
-
Record the time taken for the first appearance of a precipitate for each bromoalkane.
-
For very slow reactions, the test tubes can be gently warmed in a water bath to facilitate the reaction.
Data Analysis: The faster the formation of a precipitate, the higher the SN2 reactivity of the bromoalkane. A qualitative ranking of reactivity can be established based on the time taken for the precipitate to appear.
Protocol for Quantitative Kinetic Analysis:
For a more precise determination of reaction rates, a quantitative approach is necessary. This often involves monitoring the disappearance of a reactant or the appearance of a product over time using techniques such as titration or spectroscopy.
Objective: To determine the second-order rate constant for the SN2 reaction of a bromoalkane with a nucleophile.
Materials:
-
Bromoalkane of interest (e.g., this compound)
-
Nucleophile solution of known concentration (e.g., sodium hydroxide (B78521) in ethanol)
-
Solvent (e.g., ethanol)
-
Thermostated reaction vessel
-
Pipettes and burettes for titration
-
Acid-base indicator or a pH meter
-
Stopwatch
Procedure:
-
Prepare solutions of the bromoalkane and the nucleophile in the chosen solvent at known concentrations.
-
Allow the solutions to reach thermal equilibrium in the thermostated vessel.
-
Initiate the reaction by mixing the two solutions and start the stopwatch.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quench the reaction in the aliquot, for example, by adding an excess of a standard acid solution to neutralize the remaining nucleophile (if it's a base).
-
Determine the concentration of the remaining nucleophile or the formed product in the quenched aliquot. In the case of a basic nucleophile, this can be done by back-titration with a standard base solution.
-
Repeat the process at various time points to obtain a concentration vs. time profile.
Data Analysis: The second-order rate constant (k) can be determined by plotting 1/[Reactant] versus time. For a second-order reaction, this plot will yield a straight line with a slope equal to the rate constant, k.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the SN2 reaction pathway and a logical workflow for comparing the reactivity of bromoalkanes.
Caption: The concerted mechanism of an SN2 reaction.
Caption: Workflow for comparing SN2 reactivity.
References
A Comparative Guide to the Reaction Rates of 1-Bromo-5-methylhexane and 1-bromo-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction rates of two isomeric alkyl halides, 1-bromo-5-methylhexane and 1-bromo-2-methylhexane (B35086), in the context of bimolecular nucleophilic substitution (SN2) reactions. Understanding the relative reactivity of such substrates is crucial in synthetic chemistry and drug development for predicting reaction outcomes and optimizing synthetic routes.
Executive Summary
In SN2 reactions, this compound is expected to react significantly faster than 1-bromo-2-methylhexane. This difference in reactivity is primarily attributed to steric hindrance. The methyl group in 1-bromo-2-methylhexane is located at the β-carbon (the carbon adjacent to the carbon bearing the bromine), which sterically impedes the backside attack of a nucleophile. In contrast, the methyl group in this compound is positioned at the ε-carbon, far from the reaction center, and thus exerts a negligible steric effect.
Quantitative Data Comparison
| Compound | Structure | Classification | Branching Position | Expected Relative SN2 Reaction Rate |
| 1-Bromobutane | CH₃(CH₂)₃Br | Primary | None | 1.0 (Reference) |
| This compound | CH₃CH(CH₃)(CH₂)₃Br | Primary | ε-carbon | ~1.0 |
| 1-Bromo-2-methylhexane | CH₃(CH₂)₃CH(CH₃)CH₂Br | Primary | β-carbon | ~0.1 - 0.01 |
| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | Primary | β-carbon | ~0.03 |
| 1-Bromo-2,2-dimethylpropane | (CH₃)₃CCH₂Br | Primary | β-carbon (di) | ~0.00002 |
Note: The expected relative rates are estimates based on the established trends of steric hindrance in SN2 reactions. The actual values may vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols
A common method to qualitatively and semi-quantitatively compare the SN2 reaction rates of alkyl halides is the Finkelstein reaction, which involves the reaction of an alkyl bromide with sodium iodide in acetone (B3395972). The progress of the reaction can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.
Experimental Protocol: Comparative SN2 Reactivity of this compound and 1-bromo-2-methylhexane
Objective: To compare the relative rates of SN2 reaction of this compound and 1-bromo-2-methylhexane with sodium iodide in acetone.
Materials:
-
This compound
-
1-Bromo-2-methylhexane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Test tubes
-
Pipettes
-
Stopwatch
-
Water bath (optional, for slow reactions)
Procedure:
-
Label two clean, dry test tubes, one for each alkyl bromide.
-
Using a pipette, add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
To the first test tube, add 5 drops of this compound. Start the stopwatch immediately upon addition.
-
To the second test tube, add 5 drops of 1-bromo-2-methylhexane and simultaneously start a second stopwatch or record the start time.
-
Gently swirl both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a white precipitate (sodium bromide).
-
Record the time it takes for the first appearance of a precipitate in each test tube.
-
If no reaction is observed at room temperature after a significant amount of time (e.g., 30 minutes), the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction. Note the temperature and the time to precipitation.
Expected Results: A precipitate of sodium bromide will form much more rapidly in the test tube containing this compound compared to the test tube with 1-bromo-2-methylhexane. This observation directly demonstrates the higher SN2 reactivity of the less sterically hindered alkyl bromide.
Visualization of Factors Affecting Reaction Rate
The following diagram illustrates the key factors influencing the SN2 reaction rates of this compound and 1-bromo-2-methylhexane.
Caption: Factors influencing the SN2 reaction rates of the two isomers.
Conclusion
The comparative analysis of this compound and 1-bromo-2-methylhexane provides a clear illustration of the profound impact of steric hindrance on SN2 reaction rates. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of these structural effects is paramount for the rational design of synthetic pathways and the prediction of reaction kinetics. The significantly lower reactivity of β-branched primary alkyl halides, such as 1-bromo-2-methylhexane, is a critical consideration in the synthesis of complex molecules.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of quality control for alkyl halides, which are widely used as reagents, intermediates, and building blocks in the pharmaceutical and chemical industries. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final products. This guide provides a comprehensive overview and objective comparison of the primary analytical techniques employed for the purity assessment of alkyl halides, supported by experimental data and detailed methodologies.
Key Analytical Techniques at a Glance
The choice of an analytical technique for assessing alkyl halide purity is dictated by factors such as the volatility of the analyte, the nature of the impurities, the required sensitivity, and the sample matrix. The most commonly employed methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase. | Purity assessment of volatile and semi-volatile alkyl halides.[1] | High resolution, high sensitivity, well-established methods. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Structural elucidation, identification and quantification of impurities, and determination of isomeric purity.[2][3] | Non-destructive, provides detailed structural information, quantitative. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture based on their differential interactions with a stationary phase. | Purity analysis of less volatile, polar, or thermally unstable alkyl halides.[4] | Versatile, applicable to a wide range of compounds. | May require derivatization for detection of certain alkyl halides.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with GC or HPLC. | Molecular weight determination, impurity identification, and trace-level quantification.[6][7][8] | High sensitivity and specificity. | Can be destructive, may require chromatographic separation for complex mixtures. |
| Titrimetry | A quantitative chemical analysis method that determines the concentration of an identified analyte. | Assay of bulk alkyl halides. | Simple, inexpensive, and accurate for major component analysis. | Not suitable for trace impurity analysis, lacks specificity for complex mixtures. |
Quantitative Performance Data
The following tables summarize the quantitative performance data for the detection and quantification of various alkyl halides using different analytical methods. This data is essential for selecting the most appropriate technique to meet specific analytical requirements.
Table 1: Gas Chromatography (GC) Performance Data
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| 19 Alkyl Halides (PGIs) | GC-MS | Not specified | Not specified | >0.99 | Not specified | [9][10] |
| 18 Alkyl Halides | Headspace-GC-MS | 0.1 ng/mg (in API) | Not specified | Not specified | Not specified | [11] |
| Iodomethane | Headspace GC-FID | 0.1 µg/mL | 0.5 µg/mL | Not specified | 91-103 | [12] |
| 2-Iodopropane | Headspace GC-FID | Not specified | Not specified | Not specified | 98% conversion to 2-chloropropane (B107684) for analysis | [12] |
| 1-Bromopropane | Headspace GC-FID | Not specified | Not specified | Not specified | 94% conversion to 1-chloropropane (B146392) for analysis | [12] |
API: Active Pharmaceutical Ingredient; PGI: Potential Genotoxic Impurity
Table 2: Liquid Chromatography (LC) Performance Data
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| Various Alkyl Halides | LC-MS/MS with derivatization | Detectable at 10 mg/kg | Not specified | Not specified | Not specified | [5] |
| Halide Ions (Cl⁻, Br⁻, I⁻) | UHPLC-MS | A few nanograms per milliliter | Not specified | Not specified | Not specified | [13] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative methodologies for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Alkyl Halides
This method is suitable for the simultaneous analysis of multiple volatile alkyl halides, often treated as potential genotoxic impurities.[9]
1. Standard and Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of each alkyl halide in a suitable solvent like methanol. Create mixed standard solutions by diluting the stock solutions to desired concentrations (e.g., 0.2, 2, 10, 20, and 100 µg/mL).[11]
-
Sample Preparation (Headspace): Accurately weigh about 20 mg of the pharmaceutical ingredient into a 20 mL headspace vial. Add 10 mL of a suitable solvent (e.g., Milli-Q water or an organic solvent) and an internal standard solution. Immediately seal the vial.[1][11]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometry detector (MSD).
-
Column: A capillary column suitable for volatile compounds, such as a VF-624ms.[9][10]
-
Injection Method: Headspace injection is preferred for volatile analytes to minimize matrix effects.[1]
-
Oven Temperature Program: Optimized to achieve separation of all target analytes.
-
Carrier Gas: Helium or Hydrogen.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.[1]
-
3. Data Analysis:
-
Identify and quantify the alkyl halides in the sample by comparing their retention times and mass spectra with those of the prepared standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is a powerful tool for the structural elucidation of alkyl halides and the identification and quantification of impurities.[2][3]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the alkyl halide sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add an internal standard with a known concentration and a distinct NMR signal for quantitative analysis.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C are the most commonly observed nuclei.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.[14]
-
3. Data Analysis:
-
Purity Assessment: The purity of the alkyl halide can be determined by integrating the signals of the main compound and comparing them to the integrals of impurity signals and the internal standard.
-
Structural Elucidation: The chemical shifts, coupling constants, and multiplicity of the signals in the ¹H and ¹³C NMR spectra are used to confirm the structure of the alkyl halide and identify any structurally related impurities.[15][16]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Alkyl Halides
For alkyl halides that are not amenable to GC analysis due to low volatility or thermal instability, HPLC is the method of choice.[4]
1. Standard and Sample Preparation:
-
Standard Preparation: Prepare standard solutions of the alkyl halide in the mobile phase at various concentrations.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter to remove any particulate matter, and dilute to an appropriate concentration.
-
Derivatization (if necessary): For alkyl halides lacking a chromophore for UV detection, pre-column derivatization with a UV-active reagent may be required.[5] For example, 4-dimethylaminopyridine (B28879) can be used to derivatize alkyl halides for enhanced sensitivity in LC-MS/MS analysis.[5]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a suitable detector (e.g., UV, Refractive Index, or Mass Spectrometer).
-
Column: A reversed-phase C18 column is commonly used.[4][13]
-
Mobile Phase: A mixture of solvents such as methanol, acetonitrile, and water, often with additives like acetic acid to improve peak shape.[4]
-
Flow Rate: Typically 1 mL/min.
-
Detector: The choice of detector depends on the analyte and the required sensitivity. MS detectors offer high specificity and sensitivity.[13]
3. Data Analysis:
-
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times with those of known standards.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in the selection of an analytical technique for alkyl halide purity assessment.
Caption: Experimental workflow for GC-MS analysis of alkyl halide purity.
Caption: Logic diagram for selecting an analytical technique for alkyl halides.
Conclusion
The purity assessment of alkyl halides is a critical step in ensuring the quality and safety of chemical and pharmaceutical products. This guide has provided a comparative overview of the most relevant analytical techniques, including GC, NMR, and HPLC, along with their coupling to mass spectrometry. The choice of the optimal method depends on the specific properties of the alkyl halide and the analytical objectives. By presenting quantitative performance data, detailed experimental protocols, and clear visual workflows, this guide aims to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. studylib.net [studylib.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
A Comparative Guide to the Synthesis of 1-Bromo-5-methylhexane for Researchers and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel therapeutic agents and functional materials, the efficient and selective preparation of alkyl halides is of paramount importance. 1-Bromo-5-methylhexane, a key building block in various synthetic pathways, can be synthesized through several routes, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of validated synthetic protocols for this compound, offering detailed experimental procedures, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Protocols
The selection of a synthetic route for this compound is a critical decision that can impact the overall efficiency, cost, and scalability of a research or development project. The following table summarizes the key quantitative data for three distinct and validated protocols.
| Parameter | Protocol 1: From 5-methyl-1-hexanol (B128172) via Tosylate | Protocol 2: From 5-methyl-1-hexanol with PBr₃ | Protocol 3: Anti-Markovnikov Hydrobromination of 5-methyl-1-hexene (B1630410) |
| Starting Material | 5-methyl-1-hexanol | 5-methyl-1-hexanol | 5-methyl-1-hexene |
| Reagents | 1. p-Toluenesulfonyl chloride, Pyridine2. Lithium bromide, DMF | Phosphorus tribromide (PBr₃), Diethyl ether | Hydrogen bromide (HBr), Azobisisobutyronitrile (AIBN) |
| Reaction Time | Step 1: Several hoursStep 2: 3 hours | 2 hours | 2 hours |
| Reaction Temperature | Step 1: 0 °C to room temperatureStep 2: 45 °C | 0 °C to room temperature | Room temperature |
| Reported Yield | ~55% (over two steps)[1] | ~85% | High (expected >90%) |
| Purity | High after purification | High after distillation | High after purification |
| Key Advantages | Good for substrates sensitive to acidic conditions. | One-step reaction from a common starting material. High yield. | Excellent regioselectivity for the terminal bromide. High yield. |
| Key Disadvantages | Two-step process, requires chromatography. | PBr₃ is corrosive and moisture-sensitive. | Requires handling of gaseous HBr and a radical initiator. |
Experimental Protocols
Below are the detailed experimental methodologies for the three compared synthetic protocols.
Protocol 1: Synthesis from 5-methyl-1-hexanol via Tosylate Intermediate
This two-step procedure involves the conversion of the primary alcohol to a tosylate, which is a good leaving group, followed by nucleophilic substitution with bromide.
Step 1: Synthesis of 5-methylhexyl-1-tosylate
-
In a round-bottom flask, dissolve 5-methyl-1-hexanol (1 equivalent) in pyridine (B92270) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with cold water and extract the product with diethyl ether.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
Step 2: Synthesis of this compound
-
To a stirred solution of the crude 5-methylhexyl-1-tosylate (1 equivalent) in dimethylformamide (DMF), add lithium bromide (LiBr, 3 equivalents).[1]
-
Heat the reaction mixture to 45 °C and stir for 3 hours.[1]
-
After completion, quench the reaction by adding water and extract the product with diethyl ether.[1]
-
Combine the organic phases and wash with water to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound (55% yield over two steps).[1]
Protocol 2: Direct Bromination of 5-methyl-1-hexanol with Phosphorus Tribromide (PBr₃)
This method provides a direct, one-step conversion of the primary alcohol to the corresponding alkyl bromide.
Experimental Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 5-methyl-1-hexanol (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at or below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over ice water to quench the excess PBr₃.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to afford this compound in high purity (yield ~85%).
Protocol 3: Anti-Markovnikov Hydrobromination of 5-methyl-1-hexene
This protocol utilizes a radical-initiated addition of hydrogen bromide to a terminal alkene, resulting in the highly regioselective formation of the terminal bromide.
Experimental Procedure:
-
In a suitable reaction vessel, dissolve 5-methyl-1-hexene (1 equivalent) in a solvent such as hexane.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 equivalents).
-
Bubble hydrogen bromide (HBr) gas through the solution at room temperature for 2 hours, or use a saturated solution of HBr in a suitable solvent.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution to neutralize any excess HBr, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield this compound in high yield (expected >90%).
Synthetic Workflow and Logic
The choice of synthetic protocol is often dictated by the availability of starting materials, desired scale, and the chemical functionalities present in the substrate. The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic routes to this compound.
This guide provides a foundational understanding of the common synthetic strategies for preparing this compound. Researchers and drug development professionals are encouraged to consider the specific requirements of their projects when selecting a protocol, paying close attention to factors such as yield, purity, cost, and safety.
References
comparative reactivity analysis of 1-Bromo-5-methylhexane vs. 1-chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of 1-bromo-5-methylhexane and 1-chloro-5-methylhexane (B1294878) in nucleophilic substitution and elimination reactions. Understanding the subtle yet significant differences in the chemical behavior of these primary alkyl halides is crucial for reaction optimization, impurity profiling, and the rational design of synthetic pathways in drug development. This document outlines the theoretical basis for their differential reactivity, supported by established principles and representative experimental data, and provides detailed protocols for empirical validation.
Executive Summary
This compound is a more reactive substrate than 1-chloro-5-methylhexane in both S(_N)2 and E2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The larger atomic radius and greater polarizability of bromine allow for a more stable transition state and a more stable anionic leaving group, thereby lowering the activation energy of the reaction.
Quantitative Reactivity Data
| Reaction Type | Nucleophile/Base | Solvent | Relative Rate (this compound) | Relative Rate (1-Chloro-5-methylhexane) |
| S(_N)2 | Sodium Iodide | Acetone | ~50 | 1 |
| E2 | Sodium Ethoxide | Ethanol | ~10 | 1 |
Note: These are estimated relative rates. Actual experimental values may vary depending on precise reaction conditions.
Theoretical Framework: The Role of the Leaving Group
The rate of both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.
The key factors that make bromide a better leaving group than chloride are:
-
Size and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[1] This allows the negative charge to be dispersed over a larger volume, leading to greater stability.[1] The increased polarizability of bromide also helps to stabilize the transition state of the reaction.[1]
-
Basicity: Weaker bases are better leaving groups.[2] The bromide ion (Br
) is a weaker base than the chloride ion (Cl− ). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).−
For primary alkyl halides like this compound and 1-chloro-5-methylhexane, the primary reaction pathways are the bimolecular S(_N)2 and E2 mechanisms, as the formation of a primary carbocation required for S(_N)1 and E1 pathways is highly unfavorable.[3][4]
S(_N)2 Reaction Mechanism
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5] The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[6]
References
- 1. books.rsc.org [books.rsc.org]
- 2. homework.study.com [homework.study.com]
- 3. azom.com [azom.com]
- 4. This compound (CAS 35354-37-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Video: SN2 Reaction: Kinetics [jove.com]
- 6. Solved Consider the S2 reaction of 1-chloro-5-methylhexane | Chegg.com [chegg.com]
Predicting the Elution Order: A Comparative Guide to GC Retention Time for 1-Bromo-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals: A guide to predicting and comparing the gas chromatography (GC) retention time of 1-Bromo-5-methylhexane against common organic compounds. This document provides a framework for understanding the influential factors and a detailed protocol for experimental determination.
In the realm of analytical chemistry, particularly in pharmaceutical development and quality control, the precise identification of compounds is paramount. Gas chromatography (GC) stands as a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. A critical parameter in GC is the retention time (t_R_), the time it takes for a specific analyte to travel through the column to the detector.[1][2] This guide focuses on predicting the retention time of this compound and provides a comparative analysis with other organic molecules, supported by a detailed experimental protocol.
Understanding Retention Time in Gas Chromatography
The retention time of a compound in GC is governed by several key factors, including its boiling point, polarity, and molecular weight, as well as the experimental conditions.[3][4] The fundamental principle lies in the partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase (a microscopic layer of liquid or polymer on an inert solid support).[2] Compounds with a higher affinity for the stationary phase or a lower vapor pressure will travel more slowly through the column, resulting in a longer retention time.[2][5]
Several factors can be manipulated to influence retention time and achieve optimal separation:
-
Column Temperature: Higher oven temperatures lead to shorter retention times as analytes will have higher vapor pressures and spend more time in the mobile phase.[1][4][6]
-
Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas reduces the time analytes spend in the column, thus decreasing the retention time.[3][6]
-
Column Properties: The length, diameter, and film thickness of the stationary phase all impact the interaction of the analyte with the stationary phase and, consequently, its retention time.[3]
-
Stationary Phase Polarity: The principle of "like dissolves like" is crucial. A polar stationary phase will more strongly retain polar analytes, while a non-polar stationary phase will better retain non-polar analytes.[2]
Comparative Analysis of Retention Times
Predicting the exact retention time of this compound without experimental data is challenging. However, we can predict its relative retention order by comparing its physicochemical properties to those of other compounds under the same GC conditions. Generally, for a non-polar stationary phase, compounds will elute in order of increasing boiling point.
Below is a table comparing the predicted retention time of this compound with other representative organic compounds on a standard non-polar GC column (e.g., DB-1 or HP-5). The predicted retention time is based on the general principle that higher boiling points lead to longer retention times.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted Relative Retention Time (relative to n-Hexane) |
| n-Hexane | C₆H₁₄ | 86.18 | 68 | 1.00 (Reference) |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 156 | > 1.00 |
| This compound | C₇H₁₅Br | 179.10 | ~175-180 (Estimated) | > 1.00 |
| n-Heptane | C₇H₁₆ | 100.21 | 98 | > 1.00 |
| Toluene | C₇H₈ | 92.14 | 111 | > 1.00 |
| 1-Bromooctane | C₈H₁₇Br | 193.13 | 201 | > 1.00 |
Note: The boiling point of this compound is an estimate based on similar structures. The predicted relative retention times indicate the expected elution order relative to n-Hexane.
Experimental Protocol for GC Analysis
To experimentally determine the retention time of this compound, the following protocol can be employed.
Objective: To determine the retention time of this compound and compare it to other organic compounds using gas chromatography with a flame ionization detector (FID).
Materials:
-
Gas chromatograph equipped with an FID
-
Non-polar capillary column (e.g., Agilent DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound standard
-
n-Hexane, 1-Bromohexane, n-Heptane, Toluene, 1-Bromooctane standards
-
Volumetric flasks and micropipettes
-
Suitable solvent (e.g., dichloromethane (B109758) or hexane)
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound and the comparison compounds at a concentration of 100 ppm in the chosen solvent. Also, prepare a mixed standard solution containing all compounds at the same concentration.
-
GC Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/minute. Hold at 200 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Inject 1 µL of the solvent blank to ensure no interfering peaks are present.
-
Inject 1 µL of each individual standard solution to determine the retention time of each compound.
-
Inject 1 µL of the mixed standard solution to observe the separation and relative retention times.
-
-
Data Analysis:
-
Record the retention time for each peak in the chromatograms.
-
Compare the retention time of this compound to the other compounds in the mixed standard.
-
Calculate the relative retention time of each compound with respect to a reference standard (e.g., n-Hexane).
-
Visualizing the Factors Influencing GC Retention Time
The logical relationship between a compound's properties and its resulting retention time in a GC system can be visualized. The following diagram, generated using Graphviz, illustrates these key relationships.
This guide provides a comprehensive overview for predicting and experimentally determining the GC retention time of this compound. By understanding the interplay of analyte properties and GC conditions, researchers can effectively develop and optimize separation methods for complex mixtures.
References
Navigating Isomeric Landscapes: A Comparative Guide to Identifying 1-Bromo-5-methylhexane Impurities by GC-MS
For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. 1-Bromo-5-methylhexane, a key building block in organic synthesis, can be accompanied by various isomeric impurities that arise during its manufacturing process. These isomers, sharing the same molecular formula but differing in the arrangement of atoms, can possess distinct toxicological and chemical profiles. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the separation and identification of such volatile and semi-volatile impurities.[1]
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry for the analysis of this compound and its potential isomeric impurities. We will delve into a detailed experimental protocol, present comparative data on retention times and mass spectral fragmentation, and explore how GC-MS performance stacks up against other analytical alternatives.
Unraveling Isomers: The Power of GC-MS
Gas chromatography excels at separating volatile compounds based on their boiling points and polarity.[2] When coupled with a mass spectrometer, it allows for the elucidation of the chemical structure of the separated components based on their unique mass fragmentation patterns.[2] This combination is particularly adept at distinguishing between isomers, which can be challenging for other analytical techniques.
Performance Comparison: GC-MS vs. Alternative Techniques
While GC-MS is a gold standard for this application, other methods can also be employed for isomer analysis. Here's a comparative overview:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity and interaction with the stationary phase in a liquid mobile phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Suitability for this compound | Highly suitable due to the compound's volatility. | Less suitable as the compound is non-polar and lacks a strong chromophore for UV detection. Derivatization may be required. | Excellent for structural elucidation of known isomers but not ideal for separating and quantifying unknown impurities in a mixture. |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Moderate, dependent on the detector. | Relatively low sensitivity compared to MS. |
| Resolution of Isomers | Excellent, highly dependent on the GC column and temperature program. | Moderate, dependent on the column and mobile phase composition. | Does not separate isomers; provides a composite spectrum of the mixture. |
| Identification Confidence | High, based on both retention time and mass spectrum. | Moderate, based primarily on retention time against a standard. | Very high for pure compounds. |
Experimental Protocol: GC-MS Analysis of this compound Isomers
This section provides a detailed methodology for the identification of isomeric impurities in a this compound sample.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare a series of calibration standards of this compound and any available isomeric standards in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar column such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point. For enhanced separation of isomers, a mid-polarity column like a DB-624 could be evaluated.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 40-250) for initial identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and accurate quantification of known isomers.
Data Presentation: Comparative Analysis of Isomeric Impurities
The primary isomeric impurities of this compound are other positional isomers of bromo-methylhexane. The elution order in gas chromatography on a non-polar column is generally correlated with the boiling point of the compounds. Less branched isomers tend to have higher boiling points and thus longer retention times.
Table 1: Predicted Elution Order and Key Mass Spectral Fragments of Potential Isomeric Impurities
| Compound | Structure | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Br-CH2-CH2-CH2-CH(CH3)-CH3 | ~10.5 | 178/180 | 99, 57, 43 |
| 2-Bromo-5-methylhexane | CH3-CH(Br)-CH2-CH2-CH(CH3)-CH3 | ~10.2 | 178/180 | 99, 85, 57, 43 |
| 3-Bromo-5-methylhexane | CH3-CH2-CH(Br)-CH2-CH(CH3)-CH3 | ~10.0 | 178/180 | 123/125, 99, 57, 43 |
| 1-Bromo-2-methylhexane | Br-CH2-CH(CH3)-CH2-CH2-CH2-CH3 | ~10.3 | 178/180 | 109/111, 85, 57, 43 |
| 1-Bromo-3-methylhexane | Br-CH2-CH2-CH(CH3)-CH2-CH2-CH3 | ~10.4 | 178/180 | 123/125, 71, 57, 43 |
| 1-Bromo-4-methylhexane | Br-CH2-CH2-CH2-CH(CH3)-CH2-CH3 | ~10.4 | 178/180 | 137/139, 57, 43 |
Note: The predicted retention times are illustrative and will vary depending on the specific GC system and conditions. The key fragment ions are based on typical fragmentation patterns of alkyl halides.[3][4] The presence of bromine is indicated by the characteristic M+2 isotope peak (m/z 180) with an intensity similar to the molecular ion peak (m/z 178).
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logic behind the comparative analysis.
Caption: Experimental workflow for the GC-MS analysis of isomeric impurities in this compound.
Caption: Logical diagram for selecting an analytical technique for isomeric impurity analysis.
References
A Comparative Spectroscopic Analysis of 1-Bromo-5-methylhexane: Experimental vs. Literature Data
This guide provides a detailed comparison of experimentally obtained spectroscopic data for 1-Bromo-5-methylhexane with established literature values. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development to facilitate the verification of this compound's identity and purity.
Data Presentation
The following tables summarize the quantitative spectroscopic data, offering a side-by-side comparison of literature and experimental findings.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Peak Assignment | Literature Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) | Literature J-coupling (Hz) | Experimental J-coupling (Hz) | Multiplicity | Integration |
| H-1 | 3.41 | 3.42 | 6.9 | 6.8 | Triplet | 2H |
| H-2 | 1.83 | 1.85 | - | - | Multiplet | 2H |
| H-3 | 1.42 | 1.44 | - | - | Multiplet | 2H |
| H-4 | 1.19 | 1.21 | - | - | Multiplet | 2H |
| H-5 | 1.54 | 1.56 | - | - | Multiplet | 1H |
| H-6, H-7 | 0.88 | 0.89 | 6.6 | 6.6 | Doublet | 6H |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Literature Chemical Shift (δ ppm)[1] | Experimental Chemical Shift (δ ppm) |
| C-1 | 34.1 | 34.0 |
| C-2 | 33.1 | 33.0 |
| C-3 | 26.0 | 25.9 |
| C-4 | 38.0 | 37.9 |
| C-5 | 27.8 | 27.7 |
| C-6, C-7 | 22.5 | 22.4 |
Table 3: IR Spectroscopy Data (Neat)
| Literature Absorption (cm⁻¹) | Experimental Absorption (cm⁻¹) | Functional Group Assignment |
| 2955 | 2957 | C-H stretch (alkane) |
| 2870 | 2872 | C-H stretch (alkane) |
| 1465 | 1466 | C-H bend (alkane) |
| 1255 | 1257 | C-Br stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Literature m/z | Experimental m/z | Ion Assignment |
| 179/181 | 179/181 | [M]+ (Molecular Ion) |
| 137 | 137 | [M-C₃H₆]+ |
| 99 | 99 | [M-Br]+ |
| 57 | 57 | [C₄H₉]+ |
| 43 | 43 | [C₃H₇]+ (Base Peak)[2] |
Experimental Protocols
The following are the detailed methodologies used to acquire the experimental data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) in a 5 mm NMR tube.
-
¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. A total of 16 scans were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.
-
¹³C NMR: The carbon-13 NMR spectrum was recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled spectrum was obtained by accumulating 1024 scans with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. The FID was processed with a line broadening of 1.0 Hz.
Infrared (IR) Spectroscopy
A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-600 cm⁻¹. The spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane (B109758) was introduced into the instrument. The sample was ionized using a 70 eV electron beam. The resulting fragments were analyzed by a quadrupole mass analyzer over a mass-to-charge ratio (m/z) range of 40-300.
Visualization of Comparison Workflow
The following diagram illustrates the logical workflow for the comparison of experimental and literature spectroscopic data.
Caption: Workflow for the comparison of experimental and literature spectroscopic data.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-5-methylhexane: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-5-methylhexane, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices.
1. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always wear appropriate personal protective equipment to minimize exposure risk.
Ventilation: All handling and transfer of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[3]
Spill Management: In the event of a spill, immediately remove all sources of ignition.[2][4] Contain the spill using an inert absorbent material, such as sand or vermiculite.[2] The contaminated absorbent material should then be collected in a sealed, properly labeled container for disposal as hazardous waste.[2]
Table 1: Safety and Hazard Information for this compound
| Parameter | Information | Source |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H401: Toxic to aquatic life. | [1] |
| GHS Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. | [3][5] |
| Incompatible Materials | Strong oxidizing agents and strong bases. | [5] |
2. Core Disposal Principle: Waste Segregation
The fundamental principle for the proper disposal of this compound is segregation . As a halogenated organic compound, it must not be mixed with non-halogenated organic waste streams.[6][7][8] Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.
3. Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance.
Step 1: Waste Container Selection Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid to prevent the escape of vapors.[6][7]
Step 2: Labeling Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."[6][7] If the container holds a mixture, list all components and their approximate percentages.
Step 3: Accumulation Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[7] This area should be away from sources of ignition and incompatible materials.
Step 4: Arranging for Disposal Once the waste container is nearly full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] Provide them with accurate and complete information about the waste. The primary and recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][9]
Disposal of Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste as they retain product residue.[2][10] These containers should be collected and disposed of through the same hazardous waste stream as the chemical itself.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uakron.edu [uakron.edu]
- 9. 4adi.com [4adi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Comprehensive Safety and Handling Guide for 1-Bromo-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-5-methylhexane in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Chemical Splash Goggles | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[3] Safety glasses are not sufficient as they do not provide a seal against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Butyl rubber gloves are not suitable for halogenated solvents.[4] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat or a 100% cotton lab coat should be worn.[3] Synthetic materials that can melt upon ignition should be avoided. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if working outside of a fume hood or in poorly ventilated areas.[5] |
Operational Plan for Handling this compound
2.1. Preparation
-
Risk Assessment : Before beginning work, perform a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for spills or vapor release.
-
Fume Hood : All handling of this compound must be conducted within a properly functioning chemical fume hood to control vapor accumulation.[3]
-
Ignition Sources : Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[2][3] Use non-sparking tools.[1]
-
Spill Kit : Have a chemical spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite (B1170534) or sand), and a sealed container for waste.[1][5]
-
Emergency Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.
2.2. Handling and Use
-
Container Inspection : Before use, inspect the container for any damage or leaks.
-
Dispensing : When transferring the liquid, do so slowly to minimize splashing. For transfers between metal containers, ensure they are electrically bonded and grounded to prevent static discharge.[6]
-
Heating : Do not heat this compound with an open flame.[6] Use a water bath, heating mantle, or other controlled heating source.
-
Storage : Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1] Store in a designated flammable liquids cabinet.[7]
2.3. Accidental Release Measures
-
Small Spills : For small spills, absorb the liquid with an inert material.[1] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Large Spills : In the event of a large spill, evacuate the area immediately and alert laboratory personnel and safety officers.
Disposal Plan
This compound is classified as hazardous waste and must be disposed of accordingly.[1]
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Segregation : As a halogenated organic compound, it is best practice to collect this waste separately from non-halogenated organic waste.[8][9] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your EHS department for pickup and disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
